2-(Methylsulfonyl)-5-nitropyridine
Description
Properties
IUPAC Name |
2-methylsulfonyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCJZWEVGHUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361019 | |
| Record name | 2-(methylsulfonyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79134-11-5 | |
| Record name | 2-(methylsulfonyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Methylsulfonyl)-5-nitropyridine CAS number 79134-11-5 data
An In-Depth Technical Guide to 2-(Methylsulfonyl)-5-nitropyridine (CAS: 79134-11-5): Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
This compound, registered under CAS number 79134-11-5, is a functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis.[1] Its molecular architecture, featuring a pyridine ring activated by a strongly electron-withdrawing nitro group and possessing an excellent methylsulfonyl leaving group, renders it a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity makes it a valuable building block for the construction of complex molecular scaffolds found in numerous biologically active compounds.[2][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the compound's physicochemical properties, provide expert-driven insights into its synthesis and core reactivity, and explore its applications as a versatile intermediate in medicinal chemistry and as a tool for bioconjugation.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is a solid at room temperature with a melting point of 115 °C, and it should be stored under dry, refrigerated conditions (2-8°C) to ensure its long-term stability.[1][4]
Nomenclature and Structure
The systematic IUPAC name for this compound is This compound . Its structure consists of a pyridine ring substituted at the 2-position with a methylsulfonyl group (-SO₂CH₃) and at the 5-position with a nitro group (-NO₂).
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 79134-11-5 | [1][4] |
| Molecular Formula | C₆H₆N₂O₄S | [1][4] |
| Molecular Weight | 202.19 g/mol | [1][4] |
| Melting Point | 115 °C | [1] |
| Boiling Point | 429.0 ± 45.0 °C (Predicted) | [1] |
| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -5.67 ± 0.22 (Predicted) | [1] |
| Storage | Sealed in dry, 2-8°C | [1][4] |
| SMILES Code | CS(=O)(=O)c1ccc(nc1)[O-] | [4] |
While detailed spectroscopic data is often proprietary to suppliers, analytical characterization including NMR, HPLC, and LC-MS is typically available upon request from commercial vendors to confirm purity and identity.[4]
Part 2: The Chemistry of this compound
The utility of this reagent is dominated by the chemistry of its activated pyridine ring. The combination of the ring nitrogen, the nitro group, and the sulfonyl group creates a highly electron-deficient system, priming the C2 position for nucleophilic attack.
Section 2.1: Synthesis Methodology
The most logical and field-proven approach to synthesizing this compound is a two-step process starting from a commercially available precursor: the S-alkylation of 2-mercapto-5-nitropyridine followed by oxidation of the resulting thioether to the sulfone. This method offers high yields and utilizes common laboratory reagents.
Experimental Protocol: Synthesis of 2-(Methylthio)-5-nitropyridine (Precursor) [5] Causality: This step forms the carbon-sulfur bond. Sodium hydroxide deprotonates the thiol to form the more nucleophilic thiolate, which then displaces a methyl group from dimethyl sulfate, an efficient methylating agent.
-
In a round-bottom flask, dissolve 2-mercapto-5-nitropyridine (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Gentle heating may be applied to facilitate dissolution.
-
Cool the solution in an ice bath. Add dimethyl sulfate (1.1 eq) dropwise to the solution with vigorous stirring.
-
Allow the reaction mixture to stir and warm to room temperature. A precipitate will form.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
The still-moist product can be recrystallized from ethanol to yield pure 2-(methylthio)-5-nitropyridine.
Experimental Protocol: Oxidation to this compound Causality: This step converts the thioether to the sulfone, which is a much better leaving group for subsequent SNAr reactions. Oxidizing agents like m-CPBA are effective for this transformation.
-
Dissolve the 2-(methylthio)-5-nitropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise, monitoring the internal temperature to keep it below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Section 2.2: Core Reactivity - Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is SNAr. The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, and its departure is facilitated by the stabilization of the anionic intermediate (a Meisenheimer complex) by the electron-withdrawing nitro group and the pyridine ring nitrogen.[6][7]
This reactivity is highly reliable and proceeds under mild conditions with a wide range of nucleophiles, including amines, thiols, and alcohols, making it a workhorse reaction in medicinal chemistry.[3]
Part 3: Applications in Research and Drug Development
The predictable and efficient reactivity of this compound makes it a valuable tool for constructing molecules with potential therapeutic value.
Section 3.1: Intermediate for Active Pharmaceutical Ingredients (APIs)
Nitropyridine derivatives are privileged scaffolds in drug design.[2][8] The title compound serves as a key intermediate to introduce the 5-nitropyridin-2-yl moiety. The nitro group can later be reduced to an amine, providing another functional handle for further elaboration of the molecular structure.[7][9]
Experimental Protocol: General SNAr with an Amine [7] Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC or LC-MS, and the final product is purified by standard chromatographic techniques to ensure high purity, which is critical for subsequent synthetic steps.
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN), add the desired primary or secondary amine (1.0-1.2 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq) to act as a proton scavenger.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(substituted-amino)-5-nitropyridine.
Section 3.2: Covalent Warhead for Chemoselective Bioconjugation
The field of chemical biology increasingly relies on reagents that can selectively modify proteins. This compound belongs to a class of electrophiles that show high reactivity and selectivity for cysteine residues.[10][11] The soft sulfhydryl group of cysteine is an excellent nucleophile for the electron-deficient pyridine ring, leading to the formation of a stable thioether bond. This "thio-click" type reaction is invaluable for creating antibody-drug conjugates (ADCs), labeling proteins for proteomic studies, and developing covalent inhibitor drugs.[10][11][12] The sulfonyl group provides a superior leaving group compared to halogens, often resulting in faster reaction rates and cleaner conversions.[10][11]
Part 4: Handling and Safety
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related nitropyridine compounds should be used to guide handling procedures.
Table 2: General Safety and Handling Information
| Hazard Category | Precautionary Measures & Remarks | Source(s) (Analogous Compounds) |
| Acute Toxicity | Harmful if swallowed or inhaled. Avoid creating dust. | [13][14] |
| Skin Contact | May cause skin irritation. Avoid contact with skin. | [14] |
| Eye Contact | May cause serious eye irritation. | [14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [13][14][15] |
| Fire & Explosion | As a solid, it is not expected to be flammable, but decomposition at high temperatures may produce toxic gases like NOx and SOx. | [14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [13][14] |
Disclaimer: This safety information is based on analogous compounds. Always consult the specific SDS provided by the supplier before handling.
Conclusion
This compound is more than just a chemical intermediate; it is a precisely engineered tool for modern organic synthesis and chemical biology. Its high electrophilicity, driven by the synergistic effects of its functional groups, allows for predictable and efficient SNAr reactions. This property makes it an invaluable asset for drug development professionals constructing complex APIs and for researchers forging new bioconjugates. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, scientists can fully leverage the synthetic power of this versatile pyridine derivative.
References
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79134-11-5 (2-(甲基磺酰基)-5-硝基吡啶,2-(Methylsulfonyl) - 960化工网. Available at: [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available at: [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 79134-11-5 Name: - XiXisys. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]
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The Role of Nitropyridines in Pharmaceutical Development. Available at: [Link]
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Synthesis of 2-Methylthio-5-nitro-pyridine - PrepChem.com. Available at: [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. Available at: [Link]
-
2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. Available at: [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - ePrints Soton - University of Southampton. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules - PubMed. Available at: [Link]
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A-Z Guide to 2-(Methylsulfonyl)-5-nitropyridine: Reactivity, Mechanisms, and Applications in Drug Discovery
Abstract: 2-(Methylsulfonyl)-5-nitropyridine is a cornerstone electrophile in modern medicinal chemistry, prized for its predictable reactivity and versatility in constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, the mechanistic intricacies of its cornerstone reaction—Nucleophilic Aromatic Substitution (SNAr)—and its reactivity profile with a range of biologically relevant nucleophiles. By integrating theoretical principles with practical, field-tested protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic endeavors.
Section 1: The Foundation of Reactivity: Physicochemical Properties and Electronic Landscape
This compound's utility stems from a synergistic interplay of its structural components. The pyridine ring, an electron-deficient heterocycle, is rendered exceptionally electrophilic by the powerful electron-withdrawing effects of two key substituents: the nitro group (-NO₂) at the 5-position and the methylsulfonyl group (-SO₂CH₃) at the 2-position.
-
Nitro Group (-NO₂): Positioned para to the site of substitution, the nitro group is a potent activating group for nucleophilic aromatic substitution.[1] It powerfully withdraws electron density from the aromatic ring through both inductive and resonance effects, stabilizing the negatively charged intermediate formed during the reaction.[2][3]
-
Methylsulfonyl Group (-SO₂CH₃): This group serves a dual purpose. Firstly, it is a strong electron-withdrawing group, further depleting the electron density of the pyridine ring and enhancing its susceptibility to nucleophilic attack. Secondly, and crucially, it functions as an excellent leaving group, readily departing as the methanesulfinate anion (CH₃SO₂⁻) to restore the aromaticity of the ring in the final step of the substitution.
This electronic arrangement makes the C2 position of the pyridine ring a highly reactive electrophilic site, primed for reaction with a wide array of nucleophiles.
Section 2: The Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, distinct from Sₙ1 and Sₙ2 reactions.[4]
-
Nucleophilic Addition: The reaction commences with the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon of the pyridine ring.[2] This step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The negative charge of this complex is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[3]
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the methylsulfonyl group as a stable methanesulfinate anion.[5] This step is typically rapid and irreversible, driving the reaction to completion.
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- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-(Methylsulfonyl)-5-nitropyridine: A Technical Guide for Researchers
An In-depth Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Characterization of a Key Synthetic Intermediate.
Authored by: Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylsulfonyl)-5-nitropyridine, a compound of interest for researchers in medicinal chemistry and materials science. While direct, publicly available experimental spectra for this specific molecule are not readily found in the peer-reviewed literature, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust framework for its identification and characterization.
Introduction: The Chemical Identity of this compound
This compound, with the Chemical Abstracts Service (CAS) registry number 79134-11-5 , is a pyridine derivative featuring a methylsulfonyl group at the 2-position and a nitro group at the 5-position. Its molecular formula is C₆H₆N₂O₄S, and it has a molecular weight of 202.19 g/mol . The structural arrangement of these functional groups dictates its electronic properties and, consequently, its characteristic spectroscopic signature. The robust electron-withdrawing nature of both the sulfonyl and nitro groups significantly influences the chemical shifts observed in its NMR spectra and the vibrational frequencies in its IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the pyridine ring and the presence of the methylsulfonyl group.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one singlet in the aliphatic region for the methyl protons. The electron-withdrawing effects of the nitro and methylsulfonyl groups will cause the aromatic protons to be significantly deshielded, shifting them downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.5 - 8.7 | d | ~8.5 | Ortho-coupling to H-4. Deshielded by the adjacent methylsulfonyl group. |
| H-4 | ~8.2 - 8.4 | dd | ~8.5, ~2.5 | Ortho-coupling to H-3 and meta-coupling to H-6. |
| H-6 | ~9.2 - 9.4 | d | ~2.5 | Meta-coupling to H-4. Strongly deshielded by the para-nitro group and the adjacent ring nitrogen. |
| -SO₂CH₃ | ~3.3 - 3.5 | s | - | Singlet for the three equivalent methyl protons. |
Predicted data is based on analysis of similar compounds and standard chemical shift increments. Solvent: CDCl₃.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The pyridine carbons will appear in the aromatic region, with their chemical shifts heavily influenced by the attached functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~155 - 158 | Attached to the electron-withdrawing methylsulfonyl group and the ring nitrogen. |
| C-3 | ~122 - 125 | Shielded relative to C-5 and C-6. |
| C-4 | ~138 - 141 | Influenced by the adjacent nitro group. |
| C-5 | ~145 - 148 | Attached to the strongly electron-withdrawing nitro group. |
| C-6 | ~150 - 153 | Deshielded by the adjacent ring nitrogen and the para-nitro group. |
| -SO₂CH₃ | ~40 - 43 | Typical chemical shift for a methyl group attached to a sulfone. |
Predicted data is based on analysis of similar compounds and standard chemical shift increments. Solvent: CDCl₃.
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions corresponding to the nitro and sulfonyl groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| NO₂ (asymmetric stretch) | ~1520 - 1560 | Strong | Asymmetric N=O stretching |
| NO₂ (symmetric stretch) | ~1340 - 1360 | Strong | Symmetric N=O stretching |
| SO₂ (asymmetric stretch) | ~1310 - 1340 | Strong | Asymmetric S=O stretching |
| SO₂ (symmetric stretch) | ~1140 - 1160 | Strong | Symmetric S=O stretching |
| C=N, C=C (aromatic) | ~1600 - 1450 | Medium-Weak | Ring stretching vibrations |
| C-H (aromatic) | ~3000 - 3100 | Weak | C-H stretching |
| C-H (aliphatic) | ~2900 - 3000 | Weak | C-H stretching of the methyl group |
Experimental Protocol for IR Data Acquisition
Objective: To obtain a high-quality FT-IR spectrum of this compound.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the crystalline sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 202, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of the methyl group (-CH₃): [M - 15]⁺ at m/z = 187.
-
Loss of the nitro group (-NO₂): [M - 46]⁺ at m/z = 156.
-
Loss of the methylsulfonyl radical (-SO₂CH₃): [M - 79]⁺ at m/z = 123.
-
Cleavage of the C-S bond can also lead to the formation of the methylsulfonyl cation [CH₃SO₂]⁺ at m/z = 79.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To obtain the mass spectrum of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).
-
Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition (EI):
-
Set the ionization energy to 70 eV.
-
Scan a mass range of approximately m/z 40-300 to ensure capture of the molecular ion and significant fragments.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic characterization of this compound is fundamental to verifying its structure and purity. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, along with robust, field-proven protocols for the acquisition of this critical data. Researchers and drug development professionals can use this information as a reliable reference for the synthesis and quality control of this important chemical entity.
References
While direct experimental spectra for this compound were not found in the primary literature during the preparation of this guide, the predicted data and protocols are based on well-established principles and data from analogous compounds. For general spectroscopic principles and data compilations, the following resources are recommended:
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem Compound Summary for CID 2794552, 2-Methyl-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 258576, 2-(Methylthio)-5-nitropyrimidine. National Center for Biotechnology Information. [Link]
An In-Depth Technical Guide to the Solubility of 2-(Methylsulfonyl)-5-nitropyridine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Methylsulfonyl)-5-nitropyridine, a compound of interest in pharmaceutical and chemical research. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document serves as a critical resource for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the theoretical principles governing solubility, detailed, field-proven experimental protocols for accurate solubility measurement, and insights into the physicochemical properties of this compound that influence its behavior in various organic solvents. By equipping researchers with the necessary tools and knowledge, this guide facilitates the generation of high-quality, reliable solubility data essential for process development, formulation design, and preclinical studies.
Introduction: The Critical Role of Solubility in Scientific Research
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that dictates its journey from the laboratory to a potential final application.[1][2] For a compound like this compound, understanding its solubility in a range of common organic solvents is paramount for several critical stages of research and development:
-
Process Chemistry: The selection of an appropriate solvent system is crucial for optimizing reaction conditions, controlling crystallization for purification, and ensuring a high yield of the final product.[3][4]
-
Formulation Development: In the pharmaceutical sciences, poor solubility can lead to low bioavailability, hindering a drug candidate's therapeutic efficacy.[1][5][6] Knowledge of solubility is the first step in designing effective formulations, such as solutions, suspensions, or solid dispersions.
-
Preclinical and In Vitro Studies: Inaccurate assumptions about a compound's solubility can lead to unreliable and misleading results in biological assays.[5][6] Determining the true (thermodynamic) solubility is essential for preparing accurate dosing solutions and interpreting experimental outcomes correctly.
Given the limited availability of specific solubility data for this compound in scientific literature, this guide emphasizes the necessity of experimental determination and provides the robust methodologies required to do so.
Physicochemical Properties of this compound
While quantitative solubility data is sparse, understanding the inherent physicochemical properties of this compound provides a theoretical basis for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₄S | [7] |
| Molecular Weight | 202.19 g/mol | [7] |
| Melting Point | 115 °C | [8] |
| Predicted Boiling Point | 429.0 ± 45.0 °C | [8] |
| Predicted Density | 1.483 ± 0.06 g/cm³ | [8] |
The presence of a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃) on the pyridine ring suggests that this compound is a polar molecule. The sulfonyl group, in particular, is a strong hydrogen bond acceptor, while the nitro group also contributes to the molecule's polarity. This polarity profile indicates that it is likely to be more soluble in polar organic solvents and less soluble in nonpolar solvents, following the "like dissolves like" principle.[9] However, the crystalline nature of the solid, as indicated by its melting point, means that the energy required to break the crystal lattice will also play a significant role in the dissolution process.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[10] This technique is based on achieving a state of dynamic equilibrium between the undissolved solid and the saturated solution of the compound.[11] The following protocol is a comprehensive, self-validating system for obtaining accurate and reproducible solubility data.
Principle
An excess of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until the concentration of the dissolved compound in the solvent reaches a plateau, indicating that equilibrium has been established. At this point, the rates of dissolution and precipitation are equal.[11] The supernatant is then carefully separated from the undissolved solid and analyzed to determine the solubility.
Materials and Equipment
-
This compound (crystalline solid)
-
A range of common organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Mobile phase for HPLC or blank solvent for UV-Vis
Step-by-Step Protocol
-
Preparation of Stock Standards: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2-5 mL) of the different organic solvents to be tested. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.[12]
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A common duration is 24 to 72 hours to ensure equilibrium is reached.[12] To confirm that equilibrium has been achieved, you can take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. The concentration should be constant at equilibrium.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with the appropriate mobile phase or blank solvent to a concentration that falls within the range of your calibration standards.
-
Analysis: Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Quantification: Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of this compound in your diluted samples.
-
Calculation of Solubility: Calculate the solubility of this compound in each solvent by multiplying the concentration of the diluted sample by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Visual Workflow for Solubility Determination
Caption: Intermolecular forces governing solubility.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The oxygen atoms of the sulfonyl and nitro groups in this compound are strong hydrogen bond acceptors. Therefore, strong hydrogen bonding interactions are expected, likely leading to higher solubility.
-
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have significant dipole moments but do not have hydrogen bond donor capabilities. They will interact with the polar regions of the solute through dipole-dipole interactions. The solubility in these solvents will depend on the strength of these interactions relative to the solute-solute interactions in the crystal lattice.
-
In Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of this compound, its solubility is expected to be low in nonpolar solvents as the solvent-solute interactions will not be strong enough to overcome the solute-solute and solvent-solvent interactions.
Conclusion
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1). [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]
-
Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
-
HUBER. (n.d.). Solubility determination and crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylthio)-5-nitropyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). 5-(Methylsulfonyl)-2-nitropyridine. Retrieved from [Link]
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- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-(Methylsulfonyl)-5-nitropyridine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on understanding and evaluating the thermal stability of 2-(Methylsulfonyl)-5-nitropyridine. Given its chemical structure, which incorporates both a nitro group and a sulfonyl group on a pyridine ring, a thorough assessment of its thermal behavior is critical for safe handling, process development, and regulatory compliance.
Introduction: A Molecule of Interest and Potential Hazard
This compound is a valuable electrophilic reagent and building block in medicinal chemistry and materials science. Its utility stems from the pyridine ring's electron-deficient nature, which is further activated by the potent electron-withdrawing capabilities of the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups. This high reactivity, particularly towards nucleophiles, makes it an effective intermediate in the synthesis of more complex molecules.[1][2]
However, the very features that confer its synthetic utility also raise significant concerns about its thermal stability. Nitroaromatic compounds are a well-known class of energetic materials, and their decomposition can be highly exothermic, potentially leading to runaway reactions if not properly understood and controlled. The presence of the sulfonyl group can further influence the molecule's decomposition pathway. Therefore, a proactive and systematic evaluation of its thermal properties is not merely an academic exercise but a fundamental safety requirement.
This guide outlines a logical, multi-tiered approach to characterizing the thermal stability and decomposition of this compound, moving from theoretical assessment to detailed experimental protocols and data interpretation.
Section 1: Structural Assessment and Predicted Thermal Hazards
A preliminary hazard assessment begins with an analysis of the molecule's functional groups. The structure of this compound contains two key "toxophores" for thermal instability:
-
The Nitro Group (-NO₂): This is a classic explosophore. The decomposition of nitroaromatics often proceeds via the cleavage of the C-NO₂ or N-O bonds, leading to the release of nitrogen oxides (NOx) and a significant amount of energy.[3]
-
The Methylsulfonyl Group (-SO₂CH₃): While not a primary explosive group, the C-S bond can be a point of initial cleavage. Its decomposition can release sulfur oxides (SOx), which are hazardous gases.
The combination of these groups on an aromatic ring suggests that thermal decomposition could be a complex, multi-step process. The initial decomposition event could trigger a cascade of exothermic reactions. A plausible, though unverified, hypothesis is that an initial cleavage event could lead to the formation of radical species, which then propagate further decomposition.[4]
Section 2: A Validated Experimental Workflow for Thermal Hazard Assessment
A robust understanding of the compound's thermal behavior requires empirical data. The following experimental workflow provides a systematic approach to acquiring the necessary information.
Caption: Experimental workflow for thermal stability assessment.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, the onset temperature of decomposition, and the energy released during decomposition (enthalpy). This is the primary screening tool for thermal hazards.[5][6]
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure or hermetically sealed aluminum pan. The use of a sealed pan is critical to contain any evolved gases and ensure accurate measurement of the decomposition energy.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a final temperature well above any expected decomposition, typically 350-400 °C.
-
A standard heating rate is 10 °C/min. It is advisable to run experiments at multiple heating rates (e.g., 5, 10, 20 °C/min) to investigate kinetic effects.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (reported as ~115 °C).[7]
-
Identify the sharp exothermic peak corresponding to decomposition.
-
Determine the extrapolated onset temperature (Tₒ) of the exotherm, which represents the initiation of thermal decomposition.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ).
-
Trustworthiness Check: The protocol is self-validating by including a known event (melting) which should occur near the literature value. Consistent onset temperatures across multiple runs (at the same heating rate) confirm the reliability of the measurement.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To quantify the mass loss of the sample as a function of temperature, revealing the number of decomposition steps and the temperature range over which they occur.[4][6]
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the sample into an open ceramic or platinum TGA pan. An open pan is used to allow decomposition gases to escape.
-
Instrument Setup: Place the pan onto the TGA balance and purge with an inert gas (Nitrogen, 50 mL/min).
-
Thermal Program: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min.
-
Data Analysis:
-
Analyze the TGA curve (mass % vs. temperature) to identify distinct steps of mass loss.
-
Analyze the derivative of the TGA curve (DTG curve) to pinpoint the temperature of the maximum rate of mass loss for each step.
-
Correlate the temperature ranges of mass loss with the thermal events observed in the DSC.
-
Protocol 3: Evolved Gas Analysis (EGA) via TGA-MS/FTIR
Objective: To identify the chemical nature of the gases evolved during decomposition, which is crucial for elucidating the decomposition mechanism and understanding the associated toxicological hazards.[4][6]
Methodology:
-
Instrument Setup: Use a TGA instrument coupled via a heated transfer line to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.
-
Thermal Program: Run the same TGA thermal program as described in Protocol 2.
-
Data Analysis:
-
Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or infrared spectrum in FTIR) with the mass loss steps observed in the TGA curve.
-
Predicted Evolved Gases: Based on the structure, one would expect to detect fragments corresponding to:
-
Nitrogen oxides (NO₂, NO - m/z 46, 30)
-
Sulfur oxides (SO₂, SO - m/z 64, 48)
-
Carbon dioxide (CO₂ - m/z 44)
-
Fragments of the pyridine ring.
-
-
Section 3: Data Synthesis and Mechanistic Interpretation
The data from DSC, TGA, and EGA must be synthesized to build a complete picture of the thermal hazard.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical but plausible set of results for this compound, based on the known behavior of similar compounds.
| Parameter | Technique | Hypothetical Value | Interpretation |
| Melting Point (Tₘ) | DSC | ~115 °C | Confirms literature value and sample purity.[7] |
| Onset of Decomposition (Tₒ) | DSC | 195 °C | The temperature at which rapid, self-heating decomposition begins. A critical process safety parameter. |
| Enthalpy of Decomposition (ΔHₔ) | DSC | -1200 J/g | A significant energy release, indicating a high potential for a thermal runaway reaction. |
| Decomposition Stages | TGA | 2 Stages | Suggests a multi-step decomposition mechanism. |
| Stage 1 Mass Loss (200-250°C) | TGA | ~39% | Correlates with the initial exothermic event in DSC. Could correspond to the loss of both -NO₂ and -SO₂CH₃ groups. |
| Stage 2 Mass Loss (250-400°C) | TGA | ~55% | Slower decomposition of the remaining pyridine ring structure. |
| Evolved Gases (Stage 1) | TGA-MS | NO₂, SO₂ | Confirms the decomposition of the nitro and sulfonyl functional groups as the primary event. |
Plausible Decomposition Mechanism
Based on the hypothetical data, a plausible decomposition pathway can be proposed. The initial, highly exothermic step likely involves the cleavage of the C-S and C-N bonds, which are weakened by the electron-deficient nature of the ring.
Caption: A plausible high-level decomposition pathway.
The first stage is the most critical from a safety perspective, as it is rapid and highly exothermic. The identification of NOx and SOx gases confirms that these functional groups are lost early in the process. The second, broader decomposition stage likely corresponds to the slower breakdown of the remaining, more stable pyridine ring fragments.
Conclusion and Safety Recommendations
This guide establishes a clear, scientifically-grounded framework for assessing the thermal stability of this compound. The analysis of its structure strongly suggests a potential for hazardous thermal decomposition, a prediction that must be confirmed and quantified through the detailed experimental protocols provided (DSC, TGA, and TGA-MS).
The key safety parameters derived from this workflow—the onset temperature of decomposition (Tₒ) and the enthalpy of decomposition (ΔHₔ)—are essential for defining safe operating limits. Any process involving this compound should be designed to remain well below the measured onset temperature, with an appropriate safety margin. The significant energy of decomposition necessitates careful consideration of heat transfer and emergency relief systems in any scale-up operation. The identification of toxic NOx and SOx gases mandates the use of appropriate ventilation and personal protective equipment.
By following this comprehensive approach, researchers and development professionals can handle and utilize this compound safely, mitigating risks while harnessing its synthetic potential.
References
- This compound | 79134-11-5. ChemicalBook.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
- 2-Amino-5-nitropyridine Safety D
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Thermal Analysis.
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
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- 4. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to 2-(Methylsulfonyl)-5-nitropyridine: A Cornerstone Building Block for Advanced Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Intermediate
In the landscape of modern organic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 2-(Methylsulfonyl)-5-nitropyridine has emerged as a particularly powerful and versatile reagent. Its intrinsic electronic properties make it an exceptional substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. Pyridine-based ring systems are a cornerstone in drug design, with a significant percentage of FDA-approved N-heterocyclic drugs containing a pyridine moiety. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in the synthesis of high-value compounds, particularly within the pharmaceutical industry.
Core Attributes of this compound
The utility of this building block stems from its unique structural and electronic features. The pyridine ring, an electron-deficient heterocycle, is rendered exceptionally electrophilic by the presence of two powerful electron-withdrawing groups: a nitro group (-NO2) at the 5-position and a methylsulfonyl group (-SO2CH3) at the 2-position.
| Property | Value |
| CAS Number | 79134-11-5 |
| Molecular Formula | C6H6N2O4S |
| Molecular Weight | 202.19 g/mol |
| Melting Point | 115 °C |
| Appearance | Solid |
| Storage | Sealed in dry, 2-8°C |
Synthesis of the Building Block
The most common laboratory-scale synthesis of this compound involves a two-step sequence starting from the commercially available 2-chloro-5-nitropyridine.
-
Nucleophilic Substitution with a Thiolate: The chlorine atom at the 2-position of 2-chloro-5-nitropyridine is readily displaced by a sulfur nucleophile, typically sodium thiomethoxide (NaSMe), to form 2-(methylthio)-5-nitropyridine. This is a classic SNAr reaction where the chloro group serves as a good leaving group. A procedure for a similar transformation involves dissolving the corresponding thiol (2-mercapto-5-nitro-pyridine) in a sodium hydroxide solution, followed by the addition of a methylating agent like dimethyl sulfate.
-
Oxidation of the Thioether: The resulting 2-(methylthio)-5-nitropyridine is then oxidized to the corresponding sulfone. This oxidation is a critical step, as the methylsulfonyl group is a significantly better activating group and leaving group than the methylthio group. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, often with a catalyst like ammonium molybdate. The sulfone's superior electron-withdrawing capacity drastically enhances the reactivity of the pyridine ring for subsequent synthetic manipulations.
Caption: Synthetic pathway to this compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally related compounds like 2-chloro-5-nitropyridine, users should handle this compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in organic synthesis is as an electrophile in SNAr reactions. The convergence of an electron-deficient pyridine ring, two strong electron-withdrawing groups, and an excellent leaving group makes this reagent highly reactive towards a broad range of nucleophiles.
The Underlying Mechanism: Expertise in Action
The SNAr reaction is a two-step addition-elimination process. Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This is the rate-determining step. The attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-methylsulfonyl and para-nitro groups. This delocalization provides significant stabilization, lowering the activation energy for its formation. The pyridine nitrogen atom also participates in stabilizing this negative charge.
-
Elimination and Re-aromatization: In the second, faster step, the leaving group (the methylsulfonyl group, as a sulfinate anion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
An In-depth Technical Guide to 2-(Methylsulfonyl)-5-nitropyridine: Synthesis, Properties, and Applications in Covalent Drug Discovery
This guide provides a comprehensive technical overview of 2-(Methylsulfonyl)-5-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and burgeoning role as a reactive electrophile for targeted covalent inhibition in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Emergence of a Privileged Scaffold
This compound (CAS No. 79134-11-5) has emerged from the broader class of heteroaromatic sulfones as a molecule of significant utility. Its architecture, featuring a pyridine ring activated by a nitro group and bearing a potent methylsulfonyl leaving group, renders it an exquisitely tunable electrophile. This unique combination of features has positioned it as a valuable building block in the synthesis of complex molecules and, more importantly, as a "warhead" for the targeted covalent modification of biological macromolecules. The electron-withdrawing nature of the nitro group, para to the sulfonyl moiety, significantly enhances the electrophilicity of the carbon atom at the 2-position, making it highly susceptible to nucleophilic attack by residues such as cysteine on protein targets. This guide will explore the historical context of its development, its fundamental chemical characteristics, and its application in the cutting-edge field of covalent drug discovery.
Synthesis and Discovery: A Logical Progression
While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis is a logical and well-precedented extension of established pyridine chemistry. The most common and industrially viable route to this compound involves a two-step process starting from the readily available 2-chloro-5-nitropyridine.
Synthetic Pathway
The synthesis can be conceptually broken down into two key transformations: nucleophilic aromatic substitution to introduce the sulfur moiety, followed by oxidation to the sulfone.
Caption: Synthetic route to this compound.
Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine
The first step involves the displacement of the chloride in 2-chloro-5-nitropyridine with a methylthio group. This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack.
-
Experimental Protocol:
-
To a solution of 2-chloro-5-nitropyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium thiomethoxide (NaSMe) or a combination of methanethiol (MeSH) and a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3).
-
The reaction is typically carried out at room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(methylthio)-5-nitropyridine, which can be purified by recrystallization or column chromatography. A similar procedure has been described for the synthesis of 2-Methylthio-5-nitro-pyridine from 2-mercapto-5-nitro-pyridine using dimethylsulfate.[1]
-
Step 2: Oxidation to this compound
The intermediate sulfide is then oxidized to the corresponding sulfone. This transformation is critical as the methylsulfonyl group is a much better leaving group than the methylthio group, thereby enhancing the reactivity of the final compound as a covalent modifier.
-
Experimental Protocol:
-
Dissolve the 2-(methylthio)-5-nitropyridine in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl3).
-
Cool the solution in an ice bath and add an oxidizing agent. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in acetic acid.[2] Typically, slightly more than two equivalents of the oxidant are used to ensure complete conversion to the sulfone, avoiding the sulfoxide intermediate.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench excess oxidant, followed by a wash with a mild base (e.g., sodium bicarbonate) to remove acidic byproducts.
-
The organic layer is dried and concentrated to afford the crude this compound, which is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Physicochemical and Spectroscopic Properties
This compound is a crystalline solid with a melting point of 115 °C.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 79134-11-5 | [4] |
| Molecular Formula | C6H6N2O4S | [3] |
| Molecular Weight | 202.19 g/mol | [3] |
| Melting Point | 115 °C | [3] |
| Boiling Point (Predicted) | 429.0 ± 45.0 °C | [3] |
| Density (Predicted) | 1.483 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -5.67 ± 0.22 | [3] |
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by standard spectroscopic methods.
-
1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and methylsulfonyl groups. A singlet corresponding to the three protons of the methyl group will be observed further upfield.
-
13C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one for the methyl group. The carbon at the 2-position, bonded to the sulfonyl group, will be significantly deshielded.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530-1550 cm-1 and 1340-1360 cm-1) and the sulfonyl group (around 1300-1350 cm-1 and 1140-1160 cm-1).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (202.19 m/z).
Applications in Drug Discovery: A Covalent Warhead
The primary and most compelling application of this compound is as a cysteine-reactive electrophile, or "warhead," in the design of targeted covalent inhibitors.
Mechanism of Action: Covalent Thiol Modification
Heteroaromatic sulfones have emerged as a promising class of reagents for the metal-free S-arylation of cysteine residues in proteins.[2] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the sulfhydryl group of a cysteine residue attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the methylsulfinate leaving group.
Caption: Covalent modification of a protein cysteine residue.
The reactivity of this warhead is highly tunable. The presence of the nitro group at the 5-position significantly increases the rate of this reaction compared to unsubstituted analogs.[2] This allows for the design of inhibitors that can rapidly and selectively form a covalent bond with a target protein, leading to prolonged and often irreversible inhibition.
Advantages in Drug Design
-
Tunable Reactivity: The reactivity of the sulfonyl pyridine scaffold can be finely tuned by altering the electronic properties of the pyridine ring. The introduction of electron-withdrawing groups, such as the nitro group, accelerates the rate of covalent modification.[2]
-
Selectivity: While highly reactive towards thiols, heteroaromatic sulfones generally exhibit good selectivity over other nucleophilic amino acid residues, such as lysine or serine, under physiological conditions.
-
Biocompatibility: These reagents are compatible with biological systems and can be used for in vitro and in cell-based assays.[2]
-
Stable Adduct Formation: The resulting thioether bond formed between the protein and the inhibitor is highly stable, leading to durable target engagement.
Conclusion and Future Outlook
This compound represents a significant advancement in the field of covalent drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and tunable reactivity make it an invaluable tool for medicinal chemists. As our understanding of the proteome and the role of specific cysteine residues in disease pathways deepens, the demand for precisely engineered covalent probes and inhibitors will continue to grow. The principles embodied in the design and application of this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics.
References
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ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available from: [Link]
-
PrepChem.com. Synthesis of 2-Methylthio-5-nitro-pyridine. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 2-(Methylsulfonyl)-5-nitropyridine Derivatives
Introduction: The Strategic Importance of the 2-(Methylsulfonyl)-5-nitropyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring remains a privileged scaffold, forming the core of numerous approved therapeutics.[1] Among its many functionalized variants, this compound and its derivatives have emerged as exceptionally valuable building blocks, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2] The strategic placement of the electron-withdrawing nitro group and the highly versatile methylsulfonyl moiety creates a unique chemical entity primed for controlled, sequential functionalization.
The methylsulfonyl group at the 2-position acts as an outstanding leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of complex amine-containing pharmacophores.[3][4] Simultaneously, the nitro group at the 5-position not only activates the ring for this substitution but can also be readily reduced to an amine, providing a secondary handle for molecular elaboration.[1] This dual functionality makes the scaffold a cornerstone for building diverse molecular libraries aimed at targets like Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases.[2][5]
This guide provides a comprehensive overview of the most reliable and field-proven synthetic routes to this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key experimental choices. We will detail robust, step-by-step protocols, compare common reagents, and offer insights to empower researchers in drug discovery and development.
The Core Synthetic Workflow: A Reliable Three-Step Pathway
The most common and efficient pathway to this compound is a three-step sequence starting from readily available pyridine precursors. This strategy involves:
-
Formation of a key intermediate , 2-chloro-5-nitropyridine, which installs the necessary activating nitro group and a suitable leaving group (chloride).
-
Nucleophilic Aromatic Substitution (SNAr) with a sulfur nucleophile to introduce the methylthio- (-SMe) group.
-
Oxidation of the intermediate thioether to the target methylsulfonyl (-SO₂Me) group.
Caption: Core three-step synthetic workflow.
Part I: Synthesis of the Key Intermediate: 2-Chloro-5-nitropyridine
The foundation of the entire synthesis is the efficient preparation of 2-chloro-5-nitropyridine. The chlorine atom at the C-2 position is an effective leaving group, and its reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the C-5 position, making the C-2 carbon highly electrophilic and susceptible to nucleophilic attack.[5]
Several routes to this intermediate exist, with the choice often depending on the cost and availability of the starting material.
| Starting Material | Key Transformation Steps | Typical Overall Yield | Reference |
| 2-Aminopyridine | 1. Nitration (H₂SO₄/HNO₃) to 2-amino-5-nitropyridine2. Diazotization (NaNO₂/HCl) to diazonium salt3. Sandmeyer-type reaction to install chloride | Moderate | [6][7] |
| 2-Hydroxypyridine | 1. Nitration to 2-hydroxy-5-nitropyridine2. Chlorination (e.g., POCl₃/PCl₅) | Good to High | [8][9] |
| 3-Nitropyridine | Direct chlorination (e.g., with dichlorine monoxide) | High | [6][8] |
Detailed Protocol 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine
This two-step protocol is a classic and reliable method, leveraging well-understood nitration and diazotization chemistry.
Step 1A: Nitration of 2-Aminopyridine
-
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Acid Charge: To the flask, add concentrated sulfuric acid (H₂SO₄, 150 mL). Cool the acid to below 10°C in an ice/salt bath.
-
Substrate Addition: Slowly add 2-aminopyridine (60.2 g, 0.639 mol) in portions, ensuring the internal temperature does not exceed 10°C.[7] Stir until all the solid has dissolved.
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid (95 mL) to concentrated sulfuric acid (95 mL) in a separate flask, cooled in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the 2-aminopyridine solution, maintaining the internal temperature below 30°C. After the addition is complete, stir for an additional 40 minutes at 25-30°C.[6]
-
Heating: Gradually heat the reaction mixture to 55-65°C and maintain this temperature for 10-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.[7]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice (approx. 1000 g). Neutralize the solution to pH 5.5-6.0 with a 50% aqueous sodium hydroxide (NaOH) solution, which will precipitate the product, 2-amino-5-nitropyridine.[7]
-
Isolation: Filter the yellow solid precipitate, wash it with cold water, and dry it under vacuum.
Step 1B: Conversion of 2-Amino-5-nitropyridine to 2-Chloro-5-nitropyridine
-
Diazotization: Dissolve the 2-amino-5-nitropyridine (138.1 g, 1.0 mol) in 15% aqueous hydrochloric acid (HCl, ~913 mL).[7] Cool the solution to between -5°C and 0°C in an ice/salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 103.5 g, 1.5 mol) in water (100 mL) dropwise, keeping the temperature below 5°C. Stir for 45 minutes after addition is complete.[7] This forms the intermediate diazonium salt.
-
Conversion to Hydroxy Intermediate: The diazonium salt will hydrolyze in the aqueous acidic solution to form 2-hydroxy-5-nitropyridine. This intermediate is often isolated by filtration after distillation to reduce volume.[7]
-
Chlorination: To a flask containing phosphorus oxychloride (POCl₃, 50 g), add the dried 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol) and phosphorus pentachloride (PCl₅, 25.0 g, 0.12 mol).[8]
-
Reaction: Heat the mixture to 100-105°C and stir for 5 hours.[8]
-
Work-up and Isolation: After cooling, remove the excess POCl₃ under reduced pressure. Carefully pour the residue into ice water and neutralize to pH 8-9 with 40% NaOH solution. Extract the product with dichloromethane (DCM), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield 2-chloro-5-nitropyridine as a yellow solid.[8]
Part II: Introduction of the Methylthio Group via SNAr
With the activated electrophile in hand, the next step is the displacement of the chloride with a sulfur nucleophile. This proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism.
Mechanistic Rationale
The reaction is initiated by the attack of the highly nucleophilic thiomethoxide anion at the C-2 position of the pyridine ring. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[10][11] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative ring nitrogen and the oxygen atoms of the nitro group. The aromaticity is then restored by the expulsion of the chloride leaving group.
Caption: Mechanism of the SNAr reaction.
Detailed Protocol 2: Synthesis of 2-(Methylthio)-5-nitropyridine
This protocol uses sodium thiomethoxide, a potent and commercially available nucleophile, to efficiently displace the chloride.
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: To a stirred solution of 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) in anhydrous methanol (MeOH, 200 mL) at 0°C, add a solution of sodium thiomethoxide (NaSMe) in MeOH (e.g., 21% solution, ~22 mL, 66.2 mmol, 1.05 eq) dropwise. Alternative: Sodium thiomethoxide can be generated in situ by adding sodium methoxide to a solution containing methanethiol.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product, 2-(methylthio)-5-nitropyridine, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Part III: Oxidation of the Thioether to the Sulfone
The final transformation is the oxidation of the electron-rich thioether to the corresponding electron-poor sulfone. This step is crucial as the resulting methylsulfonyl group is the desired functional handle for subsequent medicinal chemistry applications.
Selection of Oxidizing Agent
The choice of oxidant is critical to ensure a clean and high-yielding conversion without over-oxidation or degradation of the sensitive nitro-aromatic system.
| Oxidizing Agent | Key Advantages | Key Disadvantages | Reference |
| m-CPBA (meta-Chloroperoxybenzoic acid) | Highly effective, well-documented, works under mild conditions. | Potentially explosive (shock-sensitive), requires careful handling and storage. Byproducts can complicate purification. | [12][13] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Inexpensive, stable, non-explosive, environmentally benign (byproducts are inorganic salts), simple work-up. | A heterogeneous mixture in many organic solvents, may require phase-transfer catalysts or specific solvent systems (e.g., water/acetone). | [12][14][15] |
| Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Na₂WO₄) | Inexpensive, "green" oxidant (water is the only byproduct). | Can require elevated temperatures and longer reaction times; catalyst is necessary. | [12] |
For its safety profile, cost-effectiveness, and operational simplicity, Oxone® is highly recommended for this transformation.[14]
Detailed Protocol 3: Oxidation using Oxone®
-
Apparatus Setup: Equip a round-bottom flask with a large magnetic stir bar capable of vigorously stirring a biphasic mixture.
-
Dissolution: Dissolve the 2-(methylthio)-5-nitropyridine (10.0 g, 54.3 mmol) in a mixture of acetone (150 mL) and water (150 mL).
-
Oxidant Preparation: In a separate beaker, dissolve Oxone® (73.0 g, 118.8 mmol, ~2.2 eq) in water (200 mL). Note: The dissolution may be slow and not entirely complete.
-
Reaction: Cool the solution of the thioether to 0°C in an ice bath. Add the Oxone® solution dropwise over 30-45 minutes, ensuring the internal temperature remains below 10°C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates full conversion to the more polar sulfone product.
-
Quenching & Work-up: Quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Isolation: A significant portion of the product often precipitates from the reaction mixture. Filter the solid and wash it with cold water and then a small amount of cold acetone.
-
Extraction: Extract the filtrate with ethyl acetate (3 x 100 mL) to recover any dissolved product. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Combine this material with the filtered solid.
-
Purification: The product, this compound, is typically obtained as a white to off-white solid of high purity.[16] Recrystallization (e.g., from ethanol) can be performed if further purification is needed.
Application of the Final Product in Drug Synthesis
The synthesized this compound is not an endpoint but a powerful intermediate. The methylsulfonyl group is now an excellent leaving group, far more reactive than the original chloride. This allows for a second SNAr reaction with a diverse range of nucleophiles, typically complex amines, under mild conditions to forge the final drug candidates.
Caption: Use of the title compound in further synthesis.
This subsequent displacement is a cornerstone of strategies for synthesizing JAK inhibitors, where the R-NH₂ moiety represents a complex, carefully designed fragment that will bind to the target protein.[5]
References
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PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]
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- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
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Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth. 2012, 89, 549-561. [Link]
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NIH National Center for Biotechnology Information. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]
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PubMed. Oxidation of certain methylpyridines to pyridine carboxylic acids. [Link]
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ResearchGate. Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents. [Link]
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ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
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ResearchGate. Oxidation of anilines to nitroarenes with m-CPBA. [Link]
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MDPI. Oxidation of 5-methylaminomethyl uridine (mnm5U) by Oxone Leads to Aldonitrone Derivatives. [Link]
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NIH National Center for Biotechnology Information. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. [Link]
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The Rising Star in SNAr Chemistry: A Guide to 2-(Methylsulfonyl)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the quest for efficient and robust methodologies for constructing complex molecular architectures is perpetual. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for forging carbon-heteroatom bonds, particularly in the synthesis of heteroaromatic compounds vital to the pharmaceutical industry. Within this domain, the strategic choice of activating groups and leaving groups on the aromatic core is paramount. This guide focuses on 2-(Methylsulfonyl)-5-nitropyridine , a reagent of increasing importance that offers significant advantages in SNAr-driven synthetic strategies.
As senior application scientists, we move beyond simple procedural lists. This document provides an in-depth exploration of the principles governing the utility of this compound, supported by detailed, field-proven protocols and a robust framework of authoritative references. Our aim is to equip researchers with not just the "how," but the critical "why" behind the experimental choices that lead to successful outcomes.
The Power of Activation: Why this compound Excels
The exceptional reactivity of this compound in SNAr reactions is not accidental; it is a result of deliberate electronic design. The reaction proceeds via a two-step addition-elimination mechanism, and the stability of the key intermediate, the Meisenheimer complex, is the primary determinant of the reaction rate.[1][2]
Two key features of the molecule work in concert to facilitate this mechanism:
-
Potent Electronic Activation: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position. The nitrogen atom of the pyridine ring and the nitro group work synergistically to stabilize the negative charge of the Meisenheimer intermediate that forms upon nucleophilic attack at the C2 position. This stabilization is most effective when the activating groups are ortho or para to the leaving group, as is the case here.[2][3]
-
An Outstanding Leaving Group: The methylsulfonyl group (-SO₂Me) is a superior leaving group compared to traditional halogens in many SNAr contexts.[4] Its efficacy stems from the ability of the resulting methanesulfinate anion to effectively delocalize the negative charge across the two oxygen atoms through resonance, rendering it a very stable, weak base. The conjugate acid, methanesulfinic acid, is a strong acid, and it is a well-established principle that good leaving groups are the conjugate bases of strong acids.[4][5]
This combination of a highly activated electrophilic core and a superb leaving group makes this compound a highly reactive and versatile tool for introducing a pyridine scaffold into target molecules.
Caption: General experimental workflow for SNAr reactions.
Experimental Protocols
The following protocols are designed as robust starting points for the application of this compound. As with any reaction, optimization of stoichiometry, temperature, and reaction time for specific substrates is recommended.
Protocol 1: General Procedure for Reaction with Aromatic Amines (e.g., Synthesis of a Nilotinib Precursor)
This protocol details the coupling of an aromatic amine with this compound, a key step in the synthesis of many kinase inhibitors.
Rationale: The choice of a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) facilitates the dissolution of reactants and helps to achieve the necessary reaction temperatures. The reaction is often run at elevated temperatures (90-140 °C) to drive the substitution to completion, especially with less nucleophilic anilines. While a base is not always strictly necessary if the nucleophile is a free amine, its inclusion can neutralize any generated acid and prevent side reactions.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline) (1.05 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃, optional, 1.5 eq)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere (Nitrogen or Argon) setup.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the substituted aniline (1.05 eq).
-
Add anhydrous NMP or DMF to achieve a concentration of approximately 0.2-0.5 M.
-
If using, add potassium carbonate (1.5 eq).
-
Stir the mixture and heat to 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 3-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water, which should precipitate the crude product.
-
Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with water, followed by a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to yield the crude product, which can be further purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization (e.g., from ethanol or isopropanol).
Protocol 2: General Procedure for Reaction with Aliphatic Thiols
This protocol describes the S-arylation of a thiol, a common transformation in bioconjugation and the synthesis of sulfur-containing heterocycles.
Rationale: Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form. The reaction is therefore typically performed in the presence of a base to generate the more reactive thiolate in situ. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose in an anhydrous polar aprotic solvent like THF or DMF. The reaction often proceeds readily at room temperature due to the high nucleophilicity of the thiolate and the high reactivity of the pyridine substrate.
Materials:
-
This compound (1.0 eq)
-
Aliphatic or aromatic thiol (e.g., benzyl mercaptan) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Flame-dried round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.
-
To this mixture, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(thioether)-5-nitropyridine.
Comparative Data and Experimental Considerations
While direct, side-by-side kinetic comparisons are sparse in the literature, the synthetic utility overwhelmingly supports the enhanced reactivity of sulfonyl-substituted pyridines and pyrimidines over their halo-counterparts. In control experiments on pyrimidine systems, 2-chloro and 2-methylthio analogues failed to show any observable arylation of glutathione after 6 hours, whereas the corresponding 2-methylsulfonyl pyrimidines reacted readily. [2]This stark difference underscores the practical advantage of using the methylsulfonyl leaving group to achieve higher yields and shorter reaction times, often under milder conditions.
| Nucleophile Type | Typical Solvent(s) | Typical Base(s) | Temperature (°C) | Typical Time (h) | Yield Range (%) |
| Primary/Secondary Amines | DMF, DMSO, NMP, Dioxane | K₂CO₃, DIPEA, Et₃N | 80 - 140 | 2 - 16 | 70 - 95 |
| Aromatic Amines (Anilines) | NMP, DMF, n-Butanol | None or K₂CO₃ | 90 - 150 | 3 - 24 | 65 - 90 |
| Thiols | THF, DMF | NaH, K₂CO₃ | 0 - 25 | 1 - 4 | 85 - 98 |
| Alcohols/Phenols | THF, DMF | NaH, t-BuOK | 25 - 80 | 4 - 24 | 60 - 85 |
Table 1: Typical Reaction Conditions for SNAr with this compound. Ranges are indicative and substrate-dependent.
Self-Validating System & Troubleshooting:
-
Monitoring: The progress of these reactions should always be monitored (TLC, LC-MS). The disappearance of the starting this compound and the appearance of a new, typically more polar spot (for amine/alcohol nucleophiles) or less polar spot (for some thiol nucleophiles) indicates reaction progress.
-
Side Reactions: With amine nucleophiles, ensure anhydrous conditions to prevent hydrolysis of the starting material. If the reaction is sluggish, an increase in temperature is the first variable to adjust. If decomposition is observed, consider a lower temperature for a longer period or a milder base.
-
Purification: The product is often a stable, crystalline solid, making recrystallization a viable and scalable purification method after the initial work-up.
Conclusion
This compound represents a potent and highly effective reagent for nucleophilic aromatic substitution. Its electronically activated core, combined with the exceptional stability of the methylsulfonyl leaving group, enables the efficient synthesis of a wide range of substituted 5-nitropyridines. For professionals in drug discovery and development, this translates to faster, more reliable access to key intermediates, particularly for important classes of therapeutics like kinase inhibitors. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently integrate this versatile building block into their synthetic programs to accelerate innovation.
References
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-
García-Rodeja, Y., et al. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 2023. [Link]
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- Kompella, A., et al. Process for the preparation of nilotinib hydrochloride. EP 2626355, 2013.
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Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2023. [Link]
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Master Organic Chemistry. What Makes A Good Leaving Group?. Available at: [Link]
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Application Notes and Protocols for 2-(Methylsulfonyl)-5-nitropyridine in Amination Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: A Modern Reagent for Amine Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the efficient formation of carbon-nitrogen bonds is of paramount importance. The 2-aminopyridine moiety is a privileged scaffold found in numerous biologically active molecules. 2-(Methylsulfonyl)-5-nitropyridine has emerged as a highly effective reagent for the synthesis of a diverse range of 2-aminopyridines through nucleophilic aromatic substitution (SNAr) reactions.
This guide provides a comprehensive overview of this compound, detailing its mechanism of action, providing field-proven experimental protocols, and offering insights into its application for the synthesis of complex amines.
Key Advantages:
-
High Reactivity: The combination of a strongly electron-withdrawing nitro group and the methylsulfonyl leaving group renders the C2 position of the pyridine ring highly susceptible to nucleophilic attack.
-
Excellent Leaving Group: The methylsulfonyl (MeSO2) group is a superior leaving group compared to traditional halogens in this context, often enabling reactions to proceed under milder conditions.[1]
-
Broad Substrate Scope: This reagent is compatible with a wide array of primary and secondary amines, including aliphatic, alicyclic, and aromatic amines.
Mechanism of Action: The SNAr Pathway
The amination reaction with this compound proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The key to the reagent's efficacy lies in the electronic properties of the substituted pyridine ring.
Causality of Experimental Choices:
-
Activation of the Pyridine Ring: The pyridine nitrogen atom, along with the potent electron-withdrawing nitro group at the 5-position, significantly lowers the electron density of the aromatic ring. This makes the ring electrophilic and primed for attack by a nucleophile.[2]
-
Nucleophilic Attack: An amine (a nucleophile) attacks the electron-deficient C2 carbon, which bears the methylsulfonyl leaving group. This step forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]
-
Rearomatization and Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the methylsulfonyl group as the methanesulfinate anion (MeSO2-), a stable and effective leaving group. This step is typically the rate-determining step of the reaction.
Caption: General mechanism of the SNAr reaction.
Application Notes & Experimental Protocols
The following protocols are designed to be robust starting points for the amination of various amine substrates. Optimization of temperature, reaction time, and solvent may be necessary for specific substrates.
Experimental Workflow Overview
Caption: A generalized workflow for synthesis and purification.
Protocol 1: Reaction with Primary and Secondary Aliphatic Amines
This protocol is broadly applicable to a wide range of highly nucleophilic aliphatic amines.
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Ethanol, Isopropanol, DMF, DMSO)
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (optional, but recommended for amine salts)
-
Standard reaction glassware, heating mantle, and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent to a concentration of approximately 0.1-0.2 M.
-
Add the aliphatic amine (1.1 equivalents) to the solution. If the amine is a hydrochloride or hydrobromide salt, add a suitable base like triethylamine (1.2 equivalents).
-
Heat the reaction mixture to a temperature between 80 °C and 140 °C, depending on the solvent and the reactivity of the amine.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-(substituted-amino)-5-nitropyridine.
Data Presentation: Amination with Various Aliphatic Amines
| Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Isopropanol/Water | 80 | 3 | >90 |
| n-Butylamine | Isopropanol/Water | 80 | 2 | >95 |
| 1-Methyl-3-phenylpiperazine | DMSO | 140 | 12 | ~85-90 |
| Aqueous Ammonia (excess) | Ethanol | 110 | 18 | ~80-85 |
Note: The data in this table is representative and compiled from analogous reactions with similar 2-substituted-5-nitropyridines.[2][4] Actual results may vary.
Protocol 2: Reaction with Aromatic Amines (Anilines)
Anilines are generally less nucleophilic than aliphatic amines, and may require more forcing conditions or the use of a base to facilitate the reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1-1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.2 eq)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Caution: Handle sodium hydride and potassium tert-butoxide with extreme care. These are highly reactive and moisture-sensitive bases.
-
To a dry flask under an inert atmosphere, add the substituted aniline (1.1 equivalents) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the anilide anion.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the cold anilide solution.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction for completion by TLC or LC-MS (typically 4-24 hours).
-
After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
As a professional in a research and development setting, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
References
- CymitQuimica. 2-(Methylsulfonyl)
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- TCI Chemicals.
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- ChemicalBook. 2-Amino-3-methyl-5-nitropyridine synthesis.
- PubMed.
- Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- Infoscience EPFL. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide.
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.
- OrgoSolver. Synthesis and Reactions of Amines and Amides.
- OpenStax. 24.6 Synthesis of Amines.
- Al-Mustansiriyah University. Amines: Synthesis and Reactions.
- Chemistry LibreTexts. 24.6: Synthesis of Amines.
- National Institutes of Health. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements.
- BenchChem. Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
- Organic Chemistry Portal.
- BenchChem. Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.
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The Strategic Application of 2-(Methylsulfonyl)-5-nitropyridine in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the efficient synthesis of novel molecular entities is paramount. Medicinal chemists continually seek robust and versatile building blocks that facilitate the construction of complex molecular architectures. Among these, 2-(Methylsulfonyl)-5-nitropyridine has emerged as a superior reagent for the introduction of a 5-nitropyridin-2-yl moiety, a common scaffold in a variety of pharmacologically active compounds. This technical guide provides an in-depth analysis of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of next-generation therapeutics.
Introduction: The Advantages of the Methylsulfonyl Group in Nucleophilic Aromatic Substitution
The core utility of this compound lies in its exceptional reactivity in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, inherently electron-deficient, is strongly activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 5-position. The substituent at the 2-position serves as a leaving group, and the methylsulfonyl (-SO₂CH₃) group has proven to be particularly advantageous compared to traditional halide leaving groups.
While 2-halopyridines are commonly employed in SNAr reactions, the methylsulfonyl group often provides superior performance. Some studies have indicated that replacing a chlorine atom with a methylsulfonyl group can lead to higher yields in SNAr reactions.[1] This enhanced reactivity can be attributed to the strong electron-withdrawing nature of the sulfonyl group, which further polarizes the C2-S bond and stabilizes the Meisenheimer intermediate formed during the reaction.
Mechanistic Insight: The SNAr Pathway
The reaction of this compound with a nucleophile, typically an amine, proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism of the SNAr reaction.
-
Nucleophilic Attack: The nucleophile (e.g., a primary or secondary amine) attacks the electron-deficient C2 carbon of the pyridine ring, which bears the methylsulfonyl leaving group. This initial attack breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant resonance stabilization.
-
Elimination and Re-aromatization: The aromaticity of the pyridine ring is restored through the elimination of the methanesulfinate anion (CH₃SO₂⁻), a good leaving group, to yield the final 2-substituted-5-nitropyridine product.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is the synthesis of 2-amino-5-nitropyridine derivatives. This scaffold is a key component in a multitude of bioactive molecules, including kinase inhibitors, which are a cornerstone of modern cancer therapy.[2][3]
Synthesis of Kinase Inhibitor Precursors
Numerous kinase inhibitors feature a substituted aminopyridine core. The 5-nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or urea synthesis, to build the final inhibitor scaffold.
The general workflow for the synthesis of these important precursors is as follows:
Caption: Synthetic workflow for kinase inhibitor precursors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the starting material and its application in a typical SNAr reaction.
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-mercapto-5-nitropyridine.
Step A: Synthesis of 2-(Methylthio)-5-nitropyridine [4]
-
Materials:
-
2-Mercapto-5-nitropyridine
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water (H₂O)
-
Ethanol
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-mercapto-5-nitropyridine (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Gentle heating may be required to facilitate dissolution.
-
To this solution, add dimethyl sulfate (1.1 eq) and shake the mixture vigorously.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Recrystallize the moist product from ethanol to yield pure 2-(methylthio)-5-nitropyridine.
-
Step B: Oxidation to this compound
-
Materials:
-
2-(Methylthio)-5-nitropyridine
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®)
-
Dichloromethane (CH₂Cl₂) or a similar inert solvent
-
-
Procedure:
-
Dissolve 2-(methylthio)-5-nitropyridine (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Add the oxidizing agent (e.g., m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford this compound.
-
Protocol 2: General Procedure for SNAr with an Aniline Derivative
This protocol describes a general procedure for the reaction of this compound with a substituted aniline to form a 2-(arylamino)-5-nitropyridine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 - 1.2 eq)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)) (optional, but often beneficial)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the substituted aniline (1.1 eq), and the chosen solvent (e.g., DMF).
-
If a base is used, add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(arylamino)-5-nitropyridine.
-
Data Presentation: Reactivity Comparison
| Leaving Group (at C2) | Relative Reactivity (Qualitative) | Common Reaction Conditions | Notes |
| -SO₂CH₃ | High to Very High | 80-120 °C, 4-16 h in DMF/DMSO | Often provides superior yields and cleaner conversions. |
| -Cl | Moderate to High | 100-140 °C, 6-24 h in DMF/DMSO | A widely used and cost-effective option.[5] |
| -F | Very High | Room temp to 80 °C | Generally the most reactive halide, but can be more expensive. |
| -Br | Moderate to High | Similar to -Cl | Reactivity is comparable to the chloro-analog. |
Conclusion and Future Outlook
This compound is a potent and highly effective reagent for the synthesis of 2-substituted-5-nitropyridines, which are crucial intermediates in medicinal chemistry. Its enhanced reactivity in SNAr reactions, often leading to improved yields and cleaner product profiles, makes it an attractive alternative to traditional halopyridine-based reagents. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile building block in their drug discovery programs. As the demand for novel and complex kinase inhibitors and other targeted therapies continues to grow, the strategic application of highly activated intermediates like this compound will undoubtedly play an increasingly important role in the future of pharmaceutical synthesis.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Center for Biotechnology Information. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 2-Methylthio-5-nitro-pyridine. PrepChem.com. Available at: [Link]
-
Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. ResearchGate. Available at: [Link]
-
Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. Available at: [Link]
- Method for preparing 2-chloro-5-nitropyridine. Google Patents.
-
2-Chloro-5-nitropyridine. PubChem. Available at: [Link]
-
Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. ResearchGate. Available at: [Link]
-
Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate. Available at: [Link]
-
Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
-
Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Available at: [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
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The Sentinel Sulfone: A Guide to Harnessing 2-(Methylsulfonyl)-5-nitropyridine in Covalent Drug Discovery
In the landscape of modern drug discovery, the strategic deployment of targeted covalent inhibitors (TCIs) has emerged as a powerful modality for achieving durable therapeutic effects and addressing challenging biological targets. Central to the design of these inhibitors is the "warhead," an electrophilic functional group engineered to form a stable covalent bond with a specific nucleophilic amino acid residue on the target protein. Among the arsenal of warheads available to the medicinal chemist, 2-(Methylsulfonyl)-5-nitropyridine stands out as a versatile and tunable reagent for the selective arylation of cysteine residues. This guide provides an in-depth exploration of the principles and protocols for leveraging this powerful electrophile in drug discovery campaigns.
The Chemistry of Activation: Understanding the Reactivity of this compound
The utility of this compound as a cysteine-reactive warhead is rooted in its electronic architecture. The pyridine ring, an electron-deficient heterocycle, is further activated by the potent electron-withdrawing effects of the nitro group at the 5-position and the methylsulfonyl group at the 2-position. This electronic arrangement renders the C2 position of the pyridine ring highly susceptible to attack by soft nucleophiles, most notably the thiolate anion of a cysteine residue.
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The nucleophilic attack of the cysteine thiolate on the C2 carbon of the pyridine ring forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the nitro group. Subsequent elimination of the methylsulfinate leaving group restores the aromaticity of the pyridine ring, resulting in the formation of a stable thioether bond between the cysteine residue and the 5-nitropyridyl moiety.[1]
The reactivity of this class of compounds can be finely tuned. For instance, the presence of strong electron-withdrawing groups, such as a nitro group, drastically increases the reaction rate.[2] This tunability allows for the rational design of covalent inhibitors with optimized reactivity profiles, balancing the need for efficient target engagement with the avoidance of off-target reactions.
Strategic Applications in Drug Discovery
The unique reactivity profile of this compound makes it a valuable tool for several applications in drug discovery:
-
Targeted Covalent Inhibitor Development: As a moderately reactive electrophile, it can be incorporated into a ligand scaffold that provides binding affinity and selectivity for the target protein. This strategy has been successfully employed in the development of inhibitors for various enzyme classes.
-
Cysteine Reactivity Profiling: This reagent can be used as a probe to identify reactive and accessible cysteine residues within a protein or across the proteome.[3][4] This information is invaluable for identifying potential sites for covalent drug targeting.
-
Chemical Biology Probes: By attaching a reporter tag (e.g., a fluorophore or a biotin moiety) to the 5-nitropyridyl scaffold, researchers can create probes for protein labeling, visualization, and pull-down experiments.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in different contexts. It is crucial to note that optimal reaction conditions may vary depending on the specific substrate and experimental goals, and therefore, empirical optimization is highly recommended.
General Considerations and Safety
This compound and related nitropyridine compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][6][7][8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Protocol for Small Molecule Thiol Modification
This protocol describes the reaction of this compound with a model thiol, N-acetylcysteine, which can be adapted for other small molecule thiols.
Materials:
-
This compound
-
N-acetylcysteine[9]
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reaction vial
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for reaction monitoring and product characterization
Procedure:
-
In a reaction vial, dissolve N-acetylcysteine (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (1.5 equivalents) to the solution to deprotonate the thiol.
-
In a separate vial, prepare a stock solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Add the solution of this compound to the N-acetylcysteine solution dropwise with stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired 2-(S-(N-acetylcysteinyl))-5-nitropyridine product.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF, DMSO, or Acetonitrile | Ensure the solvent is dry to prevent hydrolysis of the reagent. |
| Base | DIPEA, Triethylamine, or Potassium Carbonate | The base is required to generate the more nucleophilic thiolate. |
| Stoichiometry | 1.1 eq. Thiol, 1.0 eq. Electrophile, 1.5 eq. Base | A slight excess of the thiol and base can drive the reaction to completion. |
| Temperature | Room Temperature | For less reactive thiols, gentle heating (e.g., 40-50 °C) may be required. |
| Reaction Time | 1-24 hours | Monitor by HPLC-MS to determine the optimal reaction time. |
Protocol for Peptide Modification
This protocol outlines a general procedure for the selective modification of a cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Acetonitrile or DMSO as a co-solvent
-
Reaction tube
-
HPLC and MS for reaction monitoring and purification
Procedure:
-
Dissolve the cysteine-containing peptide in the aqueous buffer. A small amount of organic co-solvent (e.g., 10-20% acetonitrile or DMSO) may be added to aid in the solubility of the reagent.
-
Prepare a stock solution of this compound in acetonitrile or DMSO.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the peptide solution with gentle vortexing.
-
Incubate the reaction mixture at room temperature or 37 °C.
-
Monitor the reaction progress by HPLC-MS.
-
Once the desired level of modification is achieved, the reaction can be quenched by the addition of a small molecule thiol scavenger like dithiothreitol (DTT) or 2-mercaptoethanol.
-
The modified peptide can be purified from excess reagent and unreacted peptide by reverse-phase HPLC.
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 8.0 | A slightly basic pH promotes the formation of the reactive thiolate. |
| Temperature | Room Temperature to 37 °C | Higher temperatures can accelerate the reaction but may compromise peptide stability. |
| Reagent Excess | 1.5 - 5 equivalents | The optimal excess will depend on the reactivity of the specific cysteine residue. |
| Reaction Time | 30 minutes - 4 hours | Monitor kinetics to avoid over-modification or side reactions. |
| Co-solvent | 10-20% Acetonitrile or DMSO | Use the minimum amount necessary to solubilize the reagent. |
Mechanistic and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: SNAr mechanism of cysteine arylation.
Caption: Workflow for cysteine-peptide modification.
Conclusion
This compound is a valuable and versatile electrophile for the selective modification of cysteine residues. Its tunable reactivity, governed by the principles of Nucleophilic Aromatic Substitution, allows for its strategic application in the design of targeted covalent inhibitors and chemical biology probes. By understanding the underlying chemical principles and carefully optimizing reaction protocols, researchers can effectively harness the power of this sentinel sulfone to advance their drug discovery programs.
References
- Barbas, C. F., 3rd, et al. (2016).
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloro-5-nitropyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- TCI Chemicals. (2024). Safety Data Sheet for 2-Amino-4-methyl-3-nitropyridine.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Bollong, M. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
-
PrepChem. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]
-
MDPI. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. Retrieved from [Link]
- Minkoff, B. B., et al. (2015). Covalent modification of amino acids and peptides induced by ionizing radiation from an electron beam linear accelerator used in radiotherapy. Journal of Biological Chemistry.
- Jadhav, P. K., et al. (2015). Site Covalent Modification of Methionyl Peptides for the Production of FRET Complexes. Chemistry – A European Journal, 21(47), 16863-16871.
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- MDPI. (2023). Methodology of stable peptide based on propargylated sulfonium.
- Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129.
- PubMed. (n.d.). Applications of Reactive Cysteine Profiling.
- ResearchGate. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.
- ResearchGate. (n.d.). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Application Notes and Protocols for Reactions Involving 2-(Methylsulfonyl)-5-nitropyridine
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the use of 2-(methylsulfonyl)-5-nitropyridine in synthetic chemistry. This versatile reagent is a highly effective substrate for nucleophilic aromatic substitution (SNAr) reactions, owing to the potent activating effect of the para-nitro group and the excellent leaving group ability of the methylsulfonyl moiety. These characteristics make it an invaluable building block for the synthesis of a diverse range of substituted 2-aminopyridines, which are key structural motifs in numerous pharmaceutical agents, including kinase inhibitors, and other biologically active molecules. This document offers researchers, scientists, and drug development professionals a thorough understanding of the principles governing its reactivity, detailed step-by-step protocols for its application, and a comparative analysis of its performance with various nucleophiles.
Introduction: The Enhanced Reactivity of this compound
This compound is a powerful electrophilic aromatic compound specifically designed for efficient nucleophilic aromatic substitution. The pyridine ring, an electron-deficient heterocycle, is further activated by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position. This electronic arrangement significantly lowers the electron density of the aromatic system, making it highly susceptible to attack by nucleophiles.
The key to the exceptional reactivity of this reagent lies in the 2-methylsulfonyl (-SO₂Me) group. The sulfonyl group is a superior leaving group compared to traditional halogens (e.g., -Cl, -F) in the context of SNAr reactions.[1] This enhanced leaving group ability is attributed to the stability of the departing methanesulfinate anion, which can effectively delocalize the negative charge. Consequently, reactions with this compound often proceed under milder conditions, with shorter reaction times and higher yields compared to their 2-halo-5-nitropyridine counterparts.
The primary application of this compound is in the synthesis of 2-substituted-5-nitropyridines, which are crucial intermediates in medicinal chemistry. The resulting 2-amino-5-nitropyridine derivatives can be readily transformed, for instance, by reduction of the nitro group to an amine, which can then be further functionalized. This sequential functionalization strategy is a cornerstone in the development of complex molecules, including potent kinase inhibitors.[2]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with a nucleophile proceeds via a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. This step is typically the rate-determining step of the reaction.
Step 2: Elimination of the Leaving Group
In the second, faster step, the aromaticity of the pyridine ring is restored by the elimination of the methylsulfinate leaving group. This results in the formation of the final substituted product.
Sources
Application Notes and Protocols for the Quantification of 2-(Methylsulfonyl)-5-nitropyridine
For: Researchers, scientists, and drug development professionals.
Introduction
2-(Methylsulfonyl)-5-nitropyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a methylsulfonyl group and a nitro group.[1] Its chemical structure, combining the electron-withdrawing properties of both the sulfonyl and nitro moieties, makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents.[2] The precise quantification of this compound is critical for ensuring reaction monitoring, quality control of starting materials, and final product purity.
This comprehensive guide provides detailed analytical methods for the accurate quantification of this compound. We will delve into the principles and practical execution of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The protocols are designed to be robust and self-validating, with explanations grounded in established scientific principles to empower researchers in their analytical endeavors.
Chemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C6H6N2O4S | [1] |
| Molecular Weight | 202.19 g/mol | [1] |
| Melting Point | 115 °C | [3] |
| Appearance | Pale yellow to light brown crystalline solid | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [1][3] |
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity.[5][6] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this moderately polar compound.
Principle of RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained longer on the column, while more polar compounds elute earlier. The polarity of this compound allows for good retention and separation from potential impurities.[5]
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC quantification of this compound.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (PTFE or nylon)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds.[7] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | This composition offers a good balance of elution strength for the analyte. The ratio can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong absorbance in this UV region.[8][9] A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient for elution of the analyte and any closely related impurities. |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solutions.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
Validation Parameters (Illustrative):
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Gas Chromatography (GC) for Quantification
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the melting point of this compound (115 °C), it is amenable to GC analysis.[3] Coupling GC with a mass spectrometer (GC-MS) provides high selectivity and sensitivity.[6][10]
Principle of GC-MS
In GC, the sample is vaporized and separated in a heated column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.[11]
Experimental Workflow for GC-MS Analysis
Caption: General workflow for GC-MS quantification of this compound.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or equivalent)
Materials:
-
This compound reference standard
-
Acetone or Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency.[12] |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | An optimized temperature program to ensure good peak shape and elution of the analyte.[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns.[10] |
| MS Source Temperature | 230 °C | Standard source temperature. |
| MS Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Detection Mode | Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used to confirm the mass spectrum, while SIM mode enhances sensitivity by monitoring specific ions of the analyte.[12] |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetone.
-
Create a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in acetone to achieve a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards to build a calibration curve based on the peak area of a characteristic ion (e.g., the molecular ion).
-
Inject the samples.
-
-
Quantification:
-
Identify the analyte peak in the total ion chromatogram by its retention time and mass spectrum.
-
Use the peak area from the extracted ion chromatogram of a specific m/z for quantification against the calibration curve.
-
UV-Vis Spectrophotometry for Quantification
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for quantifying compounds with chromophores.[13] The nitroaromatic structure of this compound makes it an excellent candidate for this technique.[8][14]
Principle of UV-Vis Spectrophotometry
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[13]
Experimental Workflow for UV-Vis Analysis
Caption: General workflow for UV-Vis spectrophotometric quantification.
Detailed UV-Vis Protocol
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Materials:
-
This compound reference standard
-
Ethanol or Methanol (UV grade)
Procedure:
-
Determination of λmax (Wavelength of Maximum Absorbance):
-
Prepare a dilute solution of this compound in ethanol.
-
Scan the solution across the UV-Vis range (e.g., 200-400 nm) to identify the λmax. The nitroaromatic group is expected to have a strong absorbance.[9]
-
-
Standard Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) in ethanol.
-
Perform serial dilutions to create at least five calibration standards with concentrations that give absorbances within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Sample Preparation:
-
Dissolve the sample in ethanol to a concentration that falls within the range of the calibration standards.
-
-
Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Use ethanol as the blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification:
-
Plot a calibration curve of Absorbance vs. Concentration.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
-
Method Selection and Concluding Remarks
The choice of analytical method depends on the specific requirements of the analysis:
-
HPLC-UV is the most versatile and widely applicable method, offering a balance of sensitivity, selectivity, and robustness for routine quality control and purity analysis.
-
GC-MS provides the highest selectivity and sensitivity, making it ideal for trace analysis or complex matrices where identification confirmation is crucial.
-
UV-Vis Spectrophotometry is a rapid and cost-effective method suitable for the quantification of pure samples or in simple matrices where interfering substances are not a concern.
Each of these methods, when properly validated, can provide accurate and reliable quantification of this compound. It is recommended to validate the chosen method according to ICH guidelines or internal standard operating procedures to ensure its suitability for the intended purpose.
References
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures.
-
Analytical Chemistry. (1974). Characterization of 4,^-Dichlorodiphenyl Sulfone Impurities by Gas Chromatography and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:.... Retrieved from [Link]
-
Longdom Publishing. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfur Compounds: Gas Chromatography. Retrieved from [Link]
-
Agilent. (2016). AGILENT GAS CHROMATOGRAPHY AND SULFUR-SELECTIVE DETECTION ANALYSIS OF SULFUR COMPOUNDS ACCORDING TO ASTM D5504. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 35196-10-2 | 5-(Methylsulfonyl)-2-nitropyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Shimadzu. (n.d.). G306A Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504. Retrieved from [Link]
-
NIH Molecular Libraries Program. (n.d.). Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2000). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
NIH PubChem. (n.d.). 2-Methyl-5-nitropyridine. Retrieved from [Link]
-
ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved from [Link]
-
NIH PMC. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link]
-
NIH PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. Retrieved from [Link]
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- 1. 79134-11-5|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 79134-11-5 [amp.chemicalbook.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Methylsulfonyl)-5-nitropyridine
Welcome to the technical support center for 2-(Methylsulfonyl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing nucleophilic aromatic substitution (SNAr) reactions involving this versatile reagent. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of your experiments and achieve optimal results.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with this compound.
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound widely used in medicinal chemistry and organic synthesis. Its primary application is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is rendered highly electron-deficient by the presence of the strongly electron-withdrawing nitro group at the 5-position and the methylsulfonyl group at the 2-position. This electronic arrangement makes the C2 position highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the methylsulfonyl group.
Q2: Why is the methylsulfonyl group an effective leaving group in SNAr reactions?
The methylsulfonyl group (-SO₂Me) is an excellent leaving group in SNAr reactions for several reasons:
-
Strong Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing through both induction and resonance, which significantly activates the pyridine ring towards nucleophilic attack. This is a key factor in the rate-determining step of the SNAr mechanism.
-
Stability of the Leaving Group: The resulting methanesulfinate anion (MeSO₂⁻) is a stable species, which facilitates its departure from the Meisenheimer complex, the intermediate formed during the reaction.
While halides like fluorine are also excellent leaving groups in SNAr, the methylsulfonyl group offers a comparable or sometimes superior alternative, expanding the toolkit for synthetic chemists.
Q3: What is the role of the nitro group at the 5-position?
The nitro group (-NO₂) at the 5-position plays a crucial role in activating the pyridine ring for nucleophilic attack. As a potent electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it. This stabilization lowers the activation energy of the reaction, leading to faster reaction rates and often allowing for milder reaction conditions compared to un-nitrated analogues.
Q4: Can this compound react with water or other protic solvents?
While this compound is generally stable under neutral conditions, it can be susceptible to hydrolysis under strongly basic or high-temperature conditions, leading to the formation of 2-hydroxy-5-nitropyridine. Therefore, it is advisable to use anhydrous solvents and reagents, especially when working with strong bases or at elevated temperatures, to minimize this potential side reaction.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Q1: My reaction is showing low or no conversion of this compound. What are the likely causes and how can I improve the yield?
Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Insufficiently Nucleophilic Reagent: The nucleophile you are using may not be strong enough to attack the electron-deficient pyridine ring effectively.
-
Troubleshooting:
-
If you are using a neutral nucleophile (e.g., an amine or alcohol), consider adding a base to deprotonate it and increase its nucleophilicity. For amines, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often sufficient. For alcohols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to form the more reactive alkoxide.
-
If possible, consider switching to a more nucleophilic reagent altogether.
-
-
-
Inappropriate Reaction Temperature: SNAr reactions often require an activation energy barrier to be overcome.
-
Troubleshooting:
-
Gradually increase the reaction temperature. Many SNAr reactions with this compound proceed well at temperatures ranging from room temperature to 80-120 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help you determine the optimal temperature without promoting decomposition.
-
-
-
Poor Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Troubleshooting:
-
Ensure you are using a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. Protic solvents like water or alcohols can solvate the nucleophile, reducing its reactivity.
-
-
-
Substrate Degradation: Although generally stable, the starting material can degrade under harsh conditions.
-
Troubleshooting:
-
If you suspect degradation, try running the reaction at a lower temperature for a longer period. Also, ensure your starting material is pure and dry.
-
-
Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions and how can I minimize them?
The formation of multiple products is often due to competing reactions or decomposition.
-
Hydrolysis of the Starting Material: As mentioned in the FAQ, hydrolysis can occur in the presence of water, especially with a base, to form 2-hydroxy-5-nitropyridine.
-
Troubleshooting:
-
Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use. If your nucleophile is a salt (e.g., a hydrochloride salt of an amine), ensure it is neutralized and dried before use, or use an appropriate amount of base to neutralize it in situ.
-
-
-
Reaction with the Solvent: Some polar aprotic solvents can participate in side reactions at high temperatures. For example, DMF can decompose to form dimethylamine, which can then act as a nucleophile.
-
Troubleshooting:
-
If you suspect a reaction with the solvent, consider switching to a more stable solvent like DMSO or using a lower reaction temperature.
-
-
-
Multiple Reaction Sites on the Nucleophile: If your nucleophile has more than one nucleophilic site, you may get a mixture of products.
-
Troubleshooting:
-
Consider protecting one of the nucleophilic groups before the reaction and deprotecting it afterward.
-
-
-
Over-alkylation/arylation: With some nucleophiles, particularly primary amines, there is a possibility of a second substitution reaction if the product is also nucleophilic.
-
Troubleshooting:
-
Use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.2 equivalents). Adding the electrophile slowly to a solution of the nucleophile can also help to minimize this.
-
-
Q3: I am having difficulty purifying my product. What are some effective purification strategies?
The products of SNAr reactions with this compound are often polar due to the presence of the nitro group and the newly introduced functional group. This can present challenges for purification.
-
Column Chromatography: This is the most common method for purifying these types of compounds.
-
Tips:
-
Silica Gel: Standard silica gel is often effective.
-
Solvent System: A gradient elution is typically necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For very polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can be effective.
-
Tailing: If your product is basic (e.g., an aminopyridine), you may observe tailing on the silica gel column. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to improve the peak shape.
-
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Tips:
-
Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing nitropyridine derivatives include ethanol, isopropanol, acetonitrile, and mixtures with water.
-
-
-
Aqueous Work-up: A proper aqueous work-up can significantly simplify the final purification.
-
Tips:
-
After the reaction is complete, quenching with water and extracting with an organic solvent like ethyl acetate can remove many water-soluble impurities.
-
Washing the organic layer with brine can help to remove residual water before drying with a drying agent like sodium sulfate or magnesium sulfate.
-
-
Experimental Protocols
Below are generalized, step-by-step methodologies for common reactions involving this compound. These should be considered as starting points and may require optimization for your specific nucleophile.
Protocol 1: General Procedure for Reaction with Primary or Secondary Amines
This protocol outlines a general method for the SNAr reaction with a variety of amine nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1-1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN)
-
Base (optional, e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 eq)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.
-
Add the amine to the solution. If the amine is a salt, add the base to neutralize it. If the amine is neutral and a base is required to enhance its nucleophilicity, add it at this stage.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 120 °C).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Reaction with Alcohols (O-Arylation)
This protocol describes a general method for the synthesis of 2-alkoxy-5-nitropyridines.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2-1.5 eq)
-
Strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq or t-BuOK, 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base portion-wise to the alcohol solution.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add a solution of this compound in the same anhydrous solvent to the alkoxide solution.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The choice of solvent and base can significantly impact the outcome of the reaction. The following table provides a summary of common conditions used in SNAr reactions with activated pyridines.
| Nucleophile Type | Typical Solvents | Typical Bases | Typical Temperature Range (°C) |
| Primary/Secondary Aliphatic Amines | DMF, DMSO, MeCN, EtOH | K₂CO₃, Et₃N, DIPEA | 25 - 100 |
| Primary/Secondary Aromatic Amines | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 80 - 150 |
| Alcohols/Phenols | THF, DMF | NaH, K₂CO₃, t-BuOK | 0 - 80 |
| Thiols | DMF, MeCN | K₂CO₃, Et₃N | 25 - 80 |
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
Caption: General mechanism of the SNAr reaction.
Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing an SNAr reaction with this compound.
Caption: A typical experimental workflow.
References
A comprehensive list of references will be provided upon the completion of a specific literature search tailored to a user's request. For general background on SNAr reactions, please refer to standard organic chemistry textbooks.
Technical Support Center: 2-(Methylsulfonyl)-5-nitropyridine in Synthetic Chemistry
Welcome to the technical support center for 2-(Methylsulfonyl)-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly focusing on side reactions and byproduct formation. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Introduction to this compound
This compound is a powerful electrophile, primarily employed in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the pyridine ring nitrogen and the nitro group at the 5-position strongly activates the ring towards nucleophilic attack. The methylsulfonyl group at the 2-position serves as an excellent leaving group, facilitating the substitution. This reagent is particularly valued for its high reactivity towards soft nucleophiles, such as thiols, making it a valuable tool in the synthesis of a wide range of compounds, including pharmaceutical intermediates.
However, like any reactive chemical, its use is not without challenges. Understanding and mitigating potential side reactions is crucial for achieving high yields and purity of the desired product. This guide will walk you through the most common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in SNAr reactions?
A1: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon at the 2-position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] In the second, typically rapid step, the methylsulfinate anion is eliminated as the leaving group, restoring the aromaticity of the pyridine ring and yielding the substituted product. The strong electron-withdrawing nitro group is crucial for stabilizing the Meisenheimer complex, thereby facilitating the reaction.[2]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus the methylsulfonyl group and plus a hydroxyl group. What is this and how can I avoid it?
A2: This is a very common issue and the byproduct is almost certainly 2-hydroxy-5-nitropyridine.[3][4][5][6] This occurs due to hydrolysis of the starting material, where water acts as a nucleophile. While this compound and similar sulfonylated heterocycles are generally stable, the presence of a strong electron-withdrawing group like the nitro group can make them susceptible to slow, pH-dependent hydrolysis, especially over extended reaction times.[7][8]
To minimize the formation of 2-hydroxy-5-nitropyridine, it is critical to use anhydrous solvents and reagents. If the reaction must be run in the presence of water, it is advisable to use a buffered system and to keep the reaction time as short as possible.
Q3: My reaction with an amine nucleophile is sluggish and I'm getting a complex mixture of products. What could be the problem?
A3: When working with amine nucleophiles, several issues can arise. Firstly, the reaction of an amine with this compound will generate methanesulfinic acid. This can protonate the starting amine, reducing its nucleophilicity. It is therefore often necessary to use a non-nucleophilic base to scavenge the acid formed.
Secondly, if the reaction is run at elevated temperatures for prolonged periods, side reactions can occur. These may include reactions with the solvent if it is nucleophilic (e.g., alcohols) or decomposition of the starting material or product. It is recommended to carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Q4: Can the nitro group be reduced during the reaction?
A4: Yes, under certain conditions, the nitro group can be reduced to an amino group or other partially reduced forms.[2][9][10][11][12] This is particularly a risk if you are using reagents that can act as reducing agents, or if there are catalytic metals present that could facilitate hydrogenation. If your desired product is significantly different in polarity from what you expect and has a mass corresponding to the reduction of the nitro group, this side reaction should be considered. To avoid this, carefully select your reagents and ensure your reaction setup is free from any unintended reducing agents.
Troubleshooting Guide
Problem 1: Low Yield of Desired Product and Presence of 2-Hydroxy-5-nitropyridine
| Symptom | Potential Cause | Proposed Solution |
| A significant byproduct is observed with a mass corresponding to C5H4N2O3.[3] | Presence of water in the reaction mixture leading to hydrolysis of the starting material. | - Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves). - If an aqueous workup is necessary, perform it quickly and at a low temperature. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| The reaction is performed in a protic solvent (e.g., methanol, ethanol). | The solvent is acting as a competing nucleophile. | - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are less likely to compete as nucleophiles.[13] |
Problem 2: Incomplete Reaction or Formation of Multiple Unidentified Byproducts with Amine Nucleophiles
| Symptom | Potential Cause | Proposed Solution |
| The reaction stalls before completion. | The amine nucleophile is being protonated by the methanesulfinic acid byproduct, reducing its nucleophilicity. | - Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the acid as it is formed. |
| A complex mixture of products is observed on TLC or LC-MS. | The reaction conditions are too harsh, leading to decomposition or side reactions. | - Lower the reaction temperature. - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction. - If using a polar aprotic solvent like DMF or DMSO, be aware that they can decompose at high temperatures, especially in the presence of a base, leading to the formation of reactive byproducts. |
Problem 3: Formation of a Product with an Unexpectedly High Polarity and a Mass Indicating Loss of Oxygen Atoms
| Symptom | Potential Cause | Proposed Solution |
| The major product has a mass consistent with the reduction of the nitro group to an amino group. | Presence of a reducing agent in the reaction mixture. | - Scrutinize all reagents for potential reducing capabilities. - If using a metal catalyst for another transformation in the synthetic sequence, ensure it is completely removed before reacting with this compound. - Avoid using reagents like sodium borohydride or lithium aluminum hydride in the same pot unless the nitro group reduction is the intended transformation. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with a Thiol
-
To a solution of the thiol (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere, add a non-nucleophilic base such as diisopropylethylamine (1.1 eq).
-
Stir the solution at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Desired SNAr Reaction Pathway
Caption: The desired two-step SNAr reaction mechanism.
Common Side Reaction: Hydrolysis
Caption: Formation of 2-hydroxy-5-nitropyridine via hydrolysis.
References
-
National Institute of Standards and Technology. (n.d.). 2-Hydroxy-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
- Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
-
Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
- Loh, R., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
- Pichon, M., et al. (2023).
-
PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
- Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Bollong, M. J., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society.
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Carroll, K. S., et al. (2012). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society.
- Motiwala, H. F., et al. (2025).
- McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines. BYU ScholarsArchive.
- Motiwala, H. F., et al. (2020). Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. ACS Chemical Biology.
- Bollong, M. J., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed Central.
-
ResearchGate. (2025). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Retrieved from [Link]
- Denny, W. A., & Wilson, W. R. (1998).
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Bollong, M. J., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed.
- Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology.
- P.C. Pandey, & P. D. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicology - The Basic Science of Poisons.
-
Clark, J. (n.d.). amines as nucleophiles. Chemguide. Retrieved from [Link]
- Chen, Y., et al. (2012). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Tetrahedron.
- Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.
-
ResearchGate. (2025). Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-5-nitropyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]
- 4. 2-羟基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-Hydroxy-5-nitropyridine | 5418-51-9 [chemicalbook.com]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from 2-(Methylsulfonyl)-5-nitropyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methylsulfonyl)-5-nitropyridine. This guide is designed to provide expert advice and troubleshooting strategies for the purification of products derived from its reactions, primarily focusing on nucleophilic aromatic substitution (SNAr). Our goal is to equip you with the knowledge to overcome common and complex purification challenges, ensuring the integrity and purity of your synthesized compounds.
Understanding the Chemistry: Why Purification Can Be Challenging
This compound is a powerful electrophile, highly activated for SNAr reactions. The electron-withdrawing nature of both the 5-nitro group and the 2-methylsulfonyl group makes the pyridine ring exceptionally electron-deficient. This high reactivity, while beneficial for synthesis, can also lead to a variety of purification challenges, including the presence of polar byproducts, unreacted starting materials, and closely related impurities.
The general reaction scheme involves the displacement of the methylsulfonyl leaving group by a nucleophile (Nu).
Caption: General SNAr mechanism for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the most common issues encountered during the purification of products from reactions involving this compound.
Section 1: Initial Work-up and Extraction
Question 1: My reaction mixture is a complex emulsion after adding water and an organic solvent. How can I break it up to properly separate the layers?
Answer: Emulsion formation is common when dealing with polar, nitrogen-containing compounds. This is often due to the presence of both organic and aqueous soluble species that act as surfactants.
-
Expert Insight: The root cause is often an insufficient difference in polarity and density between the two phases.
-
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, forcing the organic components out and helping to break the emulsion.
-
Change of Solvent: If brine fails, try adding a small amount of a different organic solvent with a significantly different polarity or density (e.g., if you used ethyl acetate, try adding some dichloromethane or toluene).
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can sometimes break up the microscopic droplets causing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Question 2: I am losing a significant amount of my product in the aqueous layer during extraction. Why is this happening and how can I prevent it?
Answer: Your product, a substituted nitropyridine, is likely basic due to the pyridine nitrogen. If the aqueous phase is acidic, your product can become protonated, forming a salt that is soluble in water.
-
Expert Insight: The pH of the aqueous phase is critical when working with basic compounds like pyridine derivatives.[1]
-
Troubleshooting Steps:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) using a base like sodium bicarbonate or a dilute sodium hydroxide solution. This will ensure your product is in its neutral, more organic-soluble form.
-
Back-Extraction: If you suspect your product is in the aqueous layer, you can "back-extract" it. Adjust the pH of the aqueous layer to be basic and then extract it again with your organic solvent. Combine these organic extracts with your primary organic layer.
-
Choice of Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which will better solvate your polar product.
-
Section 2: Recrystallization
Recrystallization is a powerful technique for purifying solid products, but finding the right conditions can be challenging.[2][3][4]
Question 3: My product "oils out" instead of forming crystals when I cool the recrystallization solvent. What's going wrong?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[5] This is common with compounds that have impurities, as these can depress the melting point.
-
Expert Insight: The primary cause is often that the solution is too concentrated or the cooling rate is too fast.
-
Troubleshooting Steps:
-
Add More Solvent: If an oil forms, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to make the solution slightly more dilute and allow it to cool slowly again.[6]
-
Slower Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling out.
-
Change Solvent System: Your chosen solvent may be too "good" a solvent. Try a solvent system where the product has slightly lower solubility, or use a mixed solvent system. For a mixed system, dissolve your compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Question 4: I can't find a single solvent that works for recrystallization. What should I do?
Answer: A mixed-solvent system is the ideal solution here. The principle is to find one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). The two solvents must be miscible.
-
Experimental Protocol: Finding a Mixed-Solvent System
-
Dissolve your crude product in a minimal amount of the hot "good" solvent (e.g., ethanol, acetone).
-
While the solution is still hot, add the "poor" solvent (e.g., water, hexanes) dropwise until you see persistent cloudiness (turbidity).
-
Add a few drops of the hot "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly. The change in solvent composition upon cooling will cause your pure product to crystallize.
-
| Common Solvents for Polar Aromatics | |
| Polar Solvents (Good) | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate |
| Nonpolar Solvents (Poor) | Hexanes, Heptane, Toluene, Water |
Question 5: No crystals form even after my solution has been in an ice bath for a long time. What are my options?
Answer: This is a common problem, usually caused by either using too much solvent or the solution being supersaturated.[6]
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[6][7] The tiny scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the cold solution to act as a "seed" for crystallization.[6][7]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your product, and then attempt to cool it again.[6]
-
Section 3: Column Chromatography
Column chromatography is often necessary for separating complex mixtures or removing closely related impurities.[8] Products from this compound reactions are often polar, which requires special consideration.[9][10][11]
Question 6: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. Why?
Answer: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[12] The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica.[12] This leads to poor peak shape and can even cause irreversible adsorption or degradation of your compound on the column.
-
Expert Insight: You need to mask the acidic sites on the silica gel or use a different stationary phase.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in chromatography.
-
Experimental Protocol: Neutralizing Silica Gel with Triethylamine (TEA)
-
Prepare your eluent (mobile phase), for example, a mixture of ethyl acetate and hexanes.
-
Add a small amount of triethylamine (TEA) to the eluent, typically 0.1% to 1% by volume.
-
Use this TEA-containing eluent to slurry pack your column and to elute your compound. The TEA will preferentially bind to the acidic silanol sites, allowing your pyridine product to pass through without strong, undesirable interactions.[1][12]
-
Question 7: My product is very polar and won't elute from the silica column, even with pure ethyl acetate or methanol/DCM. What can I do?
Answer: For very polar compounds, standard normal-phase chromatography on silica can be challenging.[8][9] You have a few options:
-
Expert Insight: When your compound is too polar for normal-phase, switching the polarity of your stationary and mobile phases is the most effective strategy.
-
Troubleshooting Steps:
-
Switch to Alumina: Alumina is a good alternative to silica. Neutral or basic alumina can be particularly effective for basic compounds.
-
Use a More Polar Mobile Phase: If you haven't already, try a gradient elution going up to 5-10% methanol in dichloromethane. Be cautious, as methanol can dissolve some silica gel.
-
Reverse-Phase Chromatography: This is often the best solution for highly polar compounds.[13] In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Your polar product will interact less with the nonpolar stationary phase and elute more quickly.
-
| Chromatography Method Selection Guide | ||
| Compound Polarity | Recommended Stationary Phase | Typical Mobile Phase |
| Nonpolar to Moderately Polar | Silica Gel | Hexanes/Ethyl Acetate, DCM/Methanol |
| Basic, Moderately Polar | Silica Gel + 0.1-1% TEA | Hexanes/Ethyl Acetate, DCM/Methanol |
| Acidic, Moderately Polar | Silica Gel + 0.1-1% Acetic Acid | Hexanes/Ethyl Acetate, DCM/Methanol |
| Very Polar | Reverse-Phase C18 Silica | Water/Acetonitrile, Water/Methanol |
| Basic, Polar | Neutral or Basic Alumina | Hexanes/Ethyl Acetate, DCM/Methanol |
References
- Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds.
- Farcasiu, M. (1977). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry, 49(4), 549-551.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. BenchChem.
- BenchChem. (2025).
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Reddit. (2022).
- University of Colorado Boulder. (n.d.). Column Chromatography.
- BenchChem. (2025).
- YouTube. (2018, April 20). 37.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- National Institutes of Health. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. BenchChem.
- Chemistry LibreTexts. (2023, January 29).
- CUNY. (n.d.).
- YouTube. (2020, January 10).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. waters.com [waters.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Navigating the Synthesis of 2-(Methylsulfonyl)-5-nitropyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(Methylsulfonyl)-5-nitropyridine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and optimize your yield. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the specific challenges you may encounter.
Overview of the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common synthetic route involves a two-step process:
-
Synthesis of the precursor, 2-(methylthio)-5-nitropyridine: This is typically achieved by the nucleophilic substitution of a suitable starting material, such as 2-chloro-5-nitropyridine, with a methylthiolate source.
-
Oxidation of 2-(methylthio)-5-nitropyridine: The sulfide is then oxidized to the corresponding sulfone, this compound. This step is crucial for modulating the electronic properties and biological activity of the molecule.
This guide will focus primarily on optimizing the yield of the final product by addressing common issues encountered during the entire synthetic sequence.
Reaction Workflow
Caption: Troubleshooting workflow for low yield of the sulfide precursor.
Part 2: Oxidation of 2-(methylthio)-5-nitropyridine to this compound
Q2: I am observing incomplete conversion during the oxidation step. How can I drive the reaction to completion?
A2: Incomplete conversion from the sulfide to the sulfone is a common hurdle. The key is to ensure sufficient oxidizing power without promoting side reactions.
-
Choice of Oxidant: Several oxidizing agents can be employed. [1]The choice can significantly impact the reaction's success.
-
m-Chloroperoxybenzoic acid (m-CPBA): A reliable and often clean oxidant for this transformation. [2][3] * Hydrogen Peroxide (H₂O₂): A greener and more atom-economical option, often used in the presence of an acid catalyst (e.g., acetic acid). [4][5][6] * Potassium Permanganate (KMnO₄): A strong oxidant that can be effective but may lead to over-oxidation or other side reactions if not carefully controlled. [7][8][9]* Stoichiometry of the Oxidant: The oxidation from sulfide to sulfone requires at least two equivalents of the oxidizing agent. Using a slight excess (e.g., 2.2-2.5 equivalents) can help ensure full conversion.
-
-
Reaction Temperature: This is a critical parameter. The initial oxidation to the sulfoxide is often exothermic. It's recommended to add the oxidant at a lower temperature (e.g., 0-5 °C) and then allow the reaction to warm to room temperature or be gently heated to complete the conversion to the sulfone.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged times may lead to degradation.
Q3: My final product is contaminated with the sulfoxide intermediate. How can I avoid this?
A3: The presence of the sulfoxide indicates that the oxidation is not going to completion. This is a common issue when the reaction conditions are not sufficiently forcing for the second oxidation step, which is generally slower than the first. [1]
-
Increase Oxidant Equivalents: As mentioned, ensure you are using at least two, and preferably a slight excess, of equivalents of your chosen oxidant.
-
Elevate Reaction Temperature: After the initial exothermic reaction subsides, gentle heating (e.g., to 40-60 °C) can provide the necessary energy to convert the sulfoxide to the sulfone.
-
Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress regularly.
Q4: I am observing side products other than the sulfoxide. What could they be and how can I minimize their formation?
A4: The formation of unexpected side products can significantly lower your yield and complicate purification.
-
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, especially with strong oxidizing agents like m-CPBA or excess hydrogen peroxide. [10]This can be minimized by carefully controlling the stoichiometry of the oxidant and the reaction temperature.
-
Ring Opening/Degradation: Harsh reaction conditions (e.g., high temperatures, very strong oxidants) can lead to the degradation of the electron-deficient nitropyridine ring.
-
Byproducts from the Oxidant: For example, when using m-CPBA, m-chlorobenzoic acid is a byproduct that needs to be removed during workup. [11] Table 1: Troubleshooting Common Oxidation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | Insufficient oxidant, low temperature, short reaction time. | Increase oxidant to 2.2-2.5 eq., allow to warm to RT or gently heat, monitor by TLC/LC-MS for completion. |
| Sulfoxide Impurity | Conditions not forcing enough for the second oxidation step. | Increase oxidant equivalents, gently heat the reaction after the initial exotherm, increase reaction time. |
| N-Oxide Formation | Over-oxidation of the pyridine nitrogen. | Use a maximum of 2.5 eq. of oxidant, maintain a controlled temperature (start at 0°C). |
| Product Degradation | Harsh reaction conditions. | Avoid excessive heating, consider a milder oxidant if using a very strong one. |
Experimental Protocols
Protocol 1: Synthesis of 2-(methylthio)-5-nitropyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq.) in a suitable solvent (e.g., DMF or THF) under an inert atmosphere, add sodium thiomethoxide (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Oxidation using m-CPBA
-
Dissolve 2-(methylthio)-5-nitropyridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or chloroform) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2-2.5 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
If the reaction is sluggish, gentle heating (40 °C) can be applied.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxide.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography. [12]
Characterization Data
For verification of your starting material and final product, refer to the following expected spectroscopic data:
-
2-Amino-5-nitropyridine (a common precursor): 1H NMR data is available for comparison. [13]* 2-Methoxy-5-nitropyridine (a related compound): 1H NMR and other spectral data can be found in the literature. [14]* 2-Chloro-3-methyl-5-nitropyridine (a related compound): 1H NMR data is available. [15]* This compound: The final product's identity can be confirmed by its molecular weight and formula. [16] By carefully considering the factors outlined in this guide and systematically troubleshooting any issues that arise, researchers can significantly improve the yield and purity of this compound, a valuable intermediate in the synthesis of novel therapeutics.
References
Sources
- 1. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 11. Workup [chem.rochester.edu]
- 12. openaccesspub.org [openaccesspub.org]
- 13. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR [m.chemicalbook.com]
- 14. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR [m.chemicalbook.com]
- 15. 2-Chloro-3-methyl-5-nitropyridine(22280-56-4) 1H NMR [m.chemicalbook.com]
- 16. 79134-11-5|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Failed Reactions with 2-(Methylsulfonyl)-5-nitropyridine
Introduction
Welcome to the technical support center for 2-(Methylsulfonyl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during nucleophilic aromatic substitution (SNAr) reactions involving this versatile reagent. As a highly activated pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, like any chemical reaction, success is contingent on a variety of factors. This document provides in-depth, experience-driven insights to help you overcome experimental hurdles and achieve your desired synthetic outcomes.
The methylsulfonyl group at the 2-position is an excellent leaving group, and the nitro group at the 5-position strongly activates the pyridine ring for nucleophilic attack. This unique combination makes this compound a potent electrophile for the introduction of a wide range of nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Category 1: Reaction Failure or Low Yield
Question 1: My SNAr reaction with this compound is not proceeding, or I'm observing very low conversion to the desired product. What are the likely causes?
Answer:
Several factors can contribute to a sluggish or failed SNAr reaction. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Inadequate Nucleophilicity: The success of the reaction is highly dependent on the strength of your nucleophile. Weakly nucleophilic species may not be potent enough to attack the electron-deficient pyridine ring, even with the activating nitro group.
-
Causality: The rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex.[1][2] A more potent nucleophile will lower the activation energy of this step, leading to a faster reaction rate.
-
Troubleshooting & Optimization:
-
Increase Nucleophile Concentration: Using a larger excess of the nucleophile can help drive the reaction forward.[1]
-
Generate a More Potent Nucleophile In Situ: For alcohol or amine nucleophiles, consider deprotonation with a suitable base to generate the more nucleophilic alkoxide or amide anion. For thiols, a mild base is often sufficient to generate the highly nucleophilic thiolate.
-
Choice of Base: The choice of base is critical. It should be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions with the solvent or starting material. For amines and thiols, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For alcohols, stronger bases like NaH or KHMDS may be necessary.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a pivotal role in the kinetics of SNAr reactions.
-
Causality: Many SNAr reactions have a significant activation energy barrier and benefit from elevated temperatures to increase the reaction rate.[3] The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Troubleshooting & Optimization:
-
Increase Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the rate. Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are generally excellent choices as they can effectively solvate the charged intermediate.[4] Ensure the solvent is anhydrous, as water can hydrolyze the starting material (see Category 2).
-
-
-
Poor Leaving Group Ability (Less Common with Methylsulfonyl): While the methylsulfonyl group is an excellent leaving group, its departure is the final step of the addition-elimination mechanism.
-
Causality: The stability of the leaving group as an anion influences the ease of its departure from the Meisenheimer complex. The methanesulfinate anion is a stable species, making the methylsulfonyl group a good leaving group.
-
Visualizing the SNAr Mechanism
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Category 2: Unwanted Side Reactions and Impurities
Question 2: I am observing the formation of 2-hydroxy-5-nitropyridine in my reaction mixture. What is causing this?
Answer:
The formation of 2-hydroxy-5-nitropyridine is a strong indication of hydrolysis of your starting material, this compound.
-
Causality: The presence of water, even in trace amounts, can lead to the nucleophilic attack of water or hydroxide ions on the highly electrophilic C2 position of the pyridine ring. While sulfonamides are generally stable to hydrolysis under neutral conditions, the presence of the activating nitro group makes the methylsulfonyl pyridine susceptible.[5]
-
Troubleshooting & Optimization:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If necessary, distill solvents over a suitable drying agent prior to use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Dry Reagents: Ensure your nucleophile and any bases used are anhydrous.
-
Question 3: My reaction is producing a complex mixture of products, and I'm having difficulty isolating the desired compound. What could be the issue?
Answer:
A complex product mixture can arise from several sources:
-
Decomposition of Starting Material or Product: At elevated temperatures, nitropyridine derivatives can be susceptible to decomposition.[6]
-
Troubleshooting & Optimization:
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
TLC Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after the starting material has been consumed.
-
-
-
Competitive Nucleophilic Attack: If your nucleophile has multiple reactive sites, you may observe a mixture of products.
-
Troubleshooting & Optimization:
-
Protecting Groups: Consider using protecting groups to block other reactive sites on your nucleophile.
-
-
-
Reaction with the Solvent: Some nucleophiles can react with solvents like DMF or DMSO, especially at higher temperatures.
-
Troubleshooting & Optimization:
-
Choose an Inert Solvent: If you suspect a reaction with the solvent, consider switching to a more inert solvent such as dioxane or toluene, although this may require adjusting the reaction temperature.
-
-
Troubleshooting Workflow for Failed Reactions
Caption: Decision tree for troubleshooting low-yield reactions.
Category 3: Reagent Stability and Handling
Question 4: How should I store and handle this compound?
Answer:
Proper storage and handling are crucial to maintain the integrity of the reagent.
-
Storage: this compound should be stored in a cool, dry place away from light and moisture.[7][8] It is a solid with a melting point of approximately 115°C.[8]
-
Handling:
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
As with many nitroaromatic compounds, it should be treated as potentially harmful.[6]
-
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a general starting point. Optimal conditions may vary depending on the specific amine used.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (optional, depending on the amine)
-
Anhydrous reaction vessel
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 2.0 eq). If the amine salt is used, or if a base is required to enhance nucleophilicity, add the base at this stage.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-100 °C).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-5-nitropyridine derivative.
Data Presentation: Solvent and Temperature Effects
The following table provides a general guide to solvent and temperature selection for SNAr reactions with this compound.
| Nucleophile Type | Recommended Solvents | Typical Temperature Range (°C) | Notes |
| Primary/Secondary Amines | DMF, DMSO, NMP, Dioxane | 25 - 100 | Reactions with aliphatic amines are often faster than with anilines. |
| Thiols | DMF, THF, Acetonitrile | 0 - 50 | Thiolates are highly nucleophilic; reactions are often rapid at room temperature. |
| Alcohols/Phenols | DMF, DMSO, THF | 25 - 120 | Requires a strong base (e.g., NaH) to generate the alkoxide/phenoxide. |
References
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: [Link]
-
ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available from: [Link]
-
ResearchGate. Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Available from: [Link]
-
StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]
-
National Institutes of Health. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available from: [Link]
-
Royal Society of Chemistry. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available from: [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
-
National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
-
ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available from: [Link]
-
MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]
-
National Institutes of Health. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Available from: [Link]
-
MDPI. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Available from: [Link]
-
PubChem. 5-Nitropyridine-2-thiol. Available from: [Link]
-
ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available from: [Link]
-
PubMed. Hydrolysis of sulphonamides in aqueous solutions. Available from: [Link]
-
Semantic Scholar. Structure−Reactivity Studies of 2‑Sulfonylpyrimidines Allow Selective Protein Arylation. Available from: [Link]
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Available from: [Link]
-
YouTube. SNAr reactions of pi-deficient aromatic rings. Available from: [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]
-
Scientific Research Publishing. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry. Available from: [Link]
-
Hoffman Fine Chemicals. 5-(Methylsulfonyl)-2-nitropyridine. Available from: [Link]
-
PubChem. 2-Amino-5-nitropyridine. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 79134-11-5|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 79134-11-5 [amp.chemicalbook.com]
Preventing decomposition of 2-(Methylsulfonyl)-5-nitropyridine during reactions
Welcome to the technical support center for 2-(Methylsulfonyl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive reagent. Here, we address common challenges and provide in-depth troubleshooting strategies to prevent its decomposition and ensure successful reaction outcomes. Our approach is grounded in mechanistic principles to empower you with the knowledge to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding to completion, and I observe multiple spots on my TLC plate. What is the likely cause?
This is a common issue stemming from the high reactivity of this compound, which makes it susceptible to decomposition under certain conditions. The primary culprits are often related to moisture, temperature, and the basicity of the reaction medium. The most frequently observed decomposition pathway is hydrolysis of the methylsulfonyl group.
In-Depth Explanation: The pyridine ring is activated towards nucleophilic attack at the C2 position by the strong electron-withdrawing effects of both the adjacent methylsulfonyl group and the nitro group at the C5 position.[1][2] While this high electrophilicity is desirable for the intended nucleophilic aromatic substitution (SNAr) reaction, it also renders the molecule sensitive to competing nucleophiles, including water.
In the presence of water or other protic solvents, especially under basic conditions, this compound can undergo hydrolysis to form the corresponding 5-nitropyridin-2-ol.[1] This byproduct is generally unreactive towards the intended SNAr reaction and will appear as a distinct, often polar, spot on your TLC plate.[1]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Formation of 5-nitropyridin-2-ol as a Major Byproduct
Symptoms:
-
A significant amount of a polar byproduct is observed by TLC or LC-MS.
-
The desired product yield is low, even with an excess of the nucleophile.
-
The reaction mixture may become acidic over time due to the formation of methanesulfinic acid.
Root Cause Analysis: This is a classic case of hydrolysis.[1] The presence of water in your reaction, even in trace amounts, can lead to the displacement of the methylsulfonyl leaving group by a hydroxide ion. This process is often accelerated by the base used to deprotonate the nucleophile or to scavenge acid generated during the reaction.
Solutions:
-
Rigorous Control of Anhydrous Conditions:
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Polar aprotic solvents like DMF, DMSO, and acetonitrile are standard choices for SNAr reactions.[3]
-
Reagent Purity: Ensure your nucleophile and base are dry. If necessary, dry them using appropriate methods before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. Flame-dry your glassware before setting up the reaction.
-
-
Judicious Choice of Base:
-
Non-Nucleophilic Bases: Opt for non-nucleophilic, sterically hindered bases such as proton sponge or DBU over alkali metal hydroxides or carbonates if hydrolysis is a persistent issue.
-
Stoichiometry: Use the minimum effective amount of base required to deprotonate your nucleophile. An excess of a strong base can increase the rate of hydrolysis.
-
-
Temperature Management:
-
Lower Reaction Temperature: While SNAr reactions can sometimes require heating, high temperatures can accelerate the rate of hydrolysis.[3] If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
Issue 2: Reaction Stalls or Fails to Initiate
Symptoms:
-
No new product spots are observed on TLC after a reasonable amount of time.
-
Only starting material is recovered upon work-up.
Root Cause Analysis: If decomposition is not the issue, a stalled reaction typically points to insufficient activation of the nucleophile or inherent low reactivity of the chosen nucleophile.
Solutions:
-
Nucleophile Activation:
-
Base Strength: Ensure the base you are using is strong enough to deprotonate your nucleophile effectively. For example, a weak base like triethylamine may not be sufficient to deprotonate a thiol, whereas a stronger base like sodium hydride would be more effective.[3]
-
Pre-formation of the Nucleophile: In some cases, it is beneficial to pre-form the deprotonated nucleophile by treating it with the base before adding the this compound.
-
-
Solvent Effects:
-
Polar Aprotic Solvents: These solvents are ideal for SNAr reactions as they solvate the cation of the base but leave the anionic nucleophile relatively free and highly reactive.[3] If you are using a less polar solvent, consider switching to DMSO or DMF.
-
-
Steric Hindrance:
-
A bulky nucleophile may have difficulty approaching the reaction center. In such cases, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[3]
-
Issue 3: Complex Reaction Mixture with Multiple Unidentified Byproducts
Symptoms:
-
TLC analysis shows a streak or numerous spots that are difficult to characterize.
-
The crude NMR spectrum is complex and does not show clear signals for the expected product.
Root Cause Analysis: A complex mixture can arise from several concurrent decomposition pathways or side reactions. While hydrolysis is common, other possibilities include reactions involving the nitro group or polymerization.
Solutions:
-
Evaluate Reaction Conditions:
-
Temperature Control: Overheating can lead to thermal decomposition of the starting material or product.[3] Consider running the reaction at a lower temperature.
-
Exclusion of Light: Some nitroaromatic compounds are light-sensitive.[4] Running the reaction in a flask wrapped in aluminum foil can prevent photochemical side reactions.
-
-
Potential Side Reactions of the Nitro Group:
-
Under certain conditions, particularly with strongly reducing nucleophiles or contaminants, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to a cascade of unwanted products.[5] While less common under standard SNAr conditions, it is a possibility to consider if you are using reagents that could act as reducing agents.
-
-
Order of Addition:
-
Adding the highly reactive this compound slowly to a solution of the nucleophile and base can help to control the reaction and minimize side reactions by keeping the concentration of the electrophile low at any given time.
-
Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Stabilizes the charged Meisenheimer intermediate and enhances nucleophile reactivity.[3] |
| Temperature | Start at room temperature; heat gently if necessary (e.g., 50-80 °C) | Balances reaction rate with the risk of thermal decomposition and hydrolysis.[3] |
| Base | Non-nucleophilic, anhydrous (e.g., K₂CO₃, Cs₂CO₃, DBU) | Minimizes hydrolysis and other side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture to prevent hydrolysis. |
| Light | Protect from light | Prevents potential photochemical degradation of the nitroaromatic system.[4] |
Visualizing Reaction and Decomposition Pathways
Diagram 1: Desired SNAr Reaction Pathway
Caption: The common hydrolysis decomposition pathway leading to an inactive byproduct.
Experimental Protocol: A General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
-
Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.1 equivalents) and anhydrous DMF (0.1 M solution based on the limiting reagent).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material is relatively non-polar, while the product will have a different Rf value. The hydrolyzed byproduct will typically be very polar.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applic
- Nucleophilic substitution of pyridines. Chemistry Online.
- Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic.
- 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society.
- 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed Central.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unknown Source.
Sources
Technical Support Center: Work-up Procedures for 2-(Methylsulfonyl)-5-nitropyridine Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)-5-nitropyridine. It is designed to be a comprehensive resource for troubleshooting common issues encountered during the work-up of reactions involving this versatile reagent.
Introduction to this compound
This compound is a key intermediate in medicinal chemistry, frequently employed in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the methylsulfonyl leaving group makes the C2 position of the pyridine ring highly susceptible to attack by various nucleophiles, including amines, thiols, and alcohols. While the reactions are often high-yielding, the work-up and purification of the resulting products can present challenges due to the compound's properties and potential side reactions. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up of reactions involving this compound.
Question 1: My SNAr reaction with an amine nucleophile appears complete by TLC/LCMS, but I am struggling to isolate my product from the reaction mixture. What are the initial steps for a successful work-up?
A systematic approach to the initial work-up is crucial. The primary goals are to quench the reaction, remove excess reagents, and separate the product from the reaction solvent and byproducts.
Recommended General Work-up Protocol:
-
Quenching: If the reaction is conducted at elevated temperatures, cool the mixture to room temperature. The reaction is typically quenched by the addition of water or an aqueous solution.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., DMF, DMSO, NMP), the solvent should be removed under reduced pressure. Caution: High temperatures during rotary evaporation should be avoided to prevent product decomposition.
-
Liquid-Liquid Extraction:
-
Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Water or brine to remove residual high-boiling solvents.
-
A dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted amine nucleophile.
-
A dilute aqueous base (e.g., saturated NaHCO3 solution) to remove any acidic byproducts.
-
Brine to remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
Expert Insight: The choice of extraction solvent is critical. Ethyl acetate is a good first choice for many products derived from this compound due to its polarity, which aids in product solubility.
Question 2: I'm observing a persistent emulsion during my aqueous work-up. How can I break it?
Emulsions are common when working with pyridine-containing compounds due to their basicity and ability to act as surfactants.
Strategies to Break Emulsions:
-
Addition of Brine: The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite® can help to separate the layers.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method for separating the phases.
-
Solvent Modification: Adding a small amount of a different organic solvent with a lower or higher density can alter the properties of the organic phase and help to break the emulsion.
Question 3: My product seems to be water-soluble, and I am losing a significant amount during the extraction. What can I do?
The polarity of the 5-nitropyridine core, coupled with polar functional groups on the nucleophile, can lead to significant water solubility of the product.
Alternative Work-up Strategies for Water-Soluble Products:
-
Back-Extraction: After the initial extraction, the aqueous layer can be back-extracted multiple times with the organic solvent to recover dissolved product.
-
Salting Out: Saturating the aqueous layer with a salt, such as NaCl or (NH4)2SO4, will decrease the polarity of the aqueous phase and drive the organic product into the organic layer.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble products, continuous liquid-liquid extraction can be a highly efficient, though more complex, method of isolation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude product?
Common impurities include:
-
Unreacted this compound.
-
Excess nucleophile.
-
Methanesulfinic acid (a byproduct of the substitution).
-
Side products from reaction with the solvent (e.g., hydrolysis if water is present).
Q2: What purification techniques are most effective for products derived from this compound?
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining highly pure material. A solvent screen is recommended to find the optimal crystallization conditions.
-
Silica Gel Column Chromatography: This is the most common purification method. The polarity of the eluent can be tuned to effectively separate the product from impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Reverse-Phase Chromatography: For highly polar or water-soluble compounds, reverse-phase chromatography (e.g., C18) may be more effective than normal-phase chromatography.
Q3: Are there any safety considerations I should be aware of during the work-up?
-
Nitroaromatic Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care. Avoid excessive heat and mechanical shock.
-
Solvent Hazards: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Quenching: The quenching of reactive reagents can be exothermic. Add the quenching solution slowly and with cooling if necessary.
Experimental Protocols
Protocol 1: Standard Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts.
-
Wash the combined organic layers with 1 M HCl (1 x volume of the organic phase).
-
Wash the organic layer with saturated NaHCO3 solution (1 x volume of the organic phase).
-
Wash the organic layer with brine (1 x volume of the organic phase).
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the product onto a small amount of silica gel and dry it.
-
Carefully add the dried, adsorbed product to the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC or LCMS to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Visualizations
Workflow for SNAr Reaction Work-up
Caption: A generalized workflow for the work-up and purification of SNAr reactions using this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Methylsulfonyl)-5-nitropyridine and Congeners
Introduction: The Quest for Tunable Reactivity in Covalent Drug Discovery
In the landscape of modern medicinal chemistry and chemical biology, the strategic formation of covalent bonds between a small molecule and a biological target has re-emerged as a powerful paradigm.[1] This approach, underpinning the mechanism of targeted covalent inhibitors (TCIs), offers distinct advantages in terms of potency, duration of action, and the ability to target shallow binding pockets. Central to this strategy is the "warhead," an electrophilic functional group engineered for precise reactivity with a specific nucleophilic amino acid residue, most commonly cysteine.[1][2]
Among the arsenal of cysteine-reactive electrophiles, heteroaryl sulfones have garnered significant attention for their stability, synthetic tractability, and exquisitely tunable reactivity.[2][3] These compounds react via a nucleophilic aromatic substitution (SNAr) mechanism, offering a stable thioether linkage upon reaction with cysteine residues.[1][4] This guide provides an in-depth comparison of 2-(Methylsulfonyl)-5-nitropyridine, a highly reactive and synthetically valuable building block, with other sulfonyl pyridines. We will dissect the chemical principles governing their reactivity, present comparative experimental data, and provide a validated protocol for assessing their performance, empowering researchers to make informed decisions in the design of next-generation covalent probes and therapeutics.
The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of 2-sulfonylpyridines is governed by the two-step addition-elimination SNAr mechanism.[5][6] The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is pre-disposed to nucleophilic attack, particularly at the C2 and C4 positions.[7][8][9] The reaction is initiated by the attack of a nucleophile (e.g., a deprotonated cysteine thiolate) on the electron-deficient carbon atom bearing the sulfonyl group (the leaving group). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][6] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[5]
The rate-determining step is the formation of the Meisenheimer complex.[1][4] Consequently, the overall reaction rate is profoundly influenced by two key factors:
-
The Leaving Group: The methylsulfonyl (-SO₂Me) group is an excellent leaving group due to its ability to stabilize a negative charge.
-
Ring Substituents: Electron-withdrawing groups (EWGs) on the pyridine ring are crucial. They further decrease the electron density of the ring, making it more electrophilic, and, more importantly, they stabilize the negatively charged Meisenheimer intermediate, thus lowering the activation energy of the reaction.[6][10]
Caption: The addition-elimination (SNAr) mechanism for 2-sulfonylpyridines.
Comparative Reactivity: The Decisive Role of the 5-Position Substituent
The true power of the sulfonyl pyridine scaffold lies in its modularity. The reactivity can be finely tuned over several orders of magnitude by simply altering the substituents on the pyridine ring.[2][3] The most dramatic effects are observed with substituents at the 5-position, which is para to the site of nucleophilic attack at C2. This position allows for maximal resonance stabilization of the Meisenheimer intermediate.
This compound stands out as a particularly reactive species. The nitro group (-NO₂) at the 5-position is a powerful EWG, acting through both a strong inductive effect (-I) and a profound resonance-destabilizing effect (-M).[5][6] This dual action makes the C2 position exceptionally electrophilic and provides substantial stabilization to the anionic intermediate, leading to a rapid reaction rate.[1][5]
Let's compare its reactivity profile with other 2-sulfonylpyridines bearing different substituents at the 5-position.
| 5-Position Substituent (R) | Group Type | Electronic Effect | Expected Relative Reactivity | Rationale |
| -NO₂ | Strong EWG | -I, -M | Very High | Excellent resonance and inductive stabilization of the Meisenheimer complex.[1][5] |
| -CN | Strong EWG | -I, -M | High | Strong resonance and inductive stabilization, comparable but often slightly less than -NO₂.[4] |
| -CF₃ | Strong EWG | -I | Moderate-High | Strong inductive withdrawal, but lacks resonance stabilization.[3] |
| -Cl, -Br | Halogen (EWG) | -I, +M (weak) | Moderate | Inductively withdrawing but weakly resonance donating. Overall activating. |
| -H | (Reference) | Neutral | Low | Baseline reactivity of the 2-sulfonylpyridine core. |
| -OCH₃ | Strong EDG | -I, +M | Very Low / Unreactive | Strong resonance donation (+M) destabilizes the negative charge of the intermediate.[3] |
| -NH₂ | Strong EDG | -I, +M | Unreactive | Very strong resonance donation destabilizes the intermediate, effectively halting the reaction.[3] |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; -I = Inductive Withdrawal; -M = Mesomeric (Resonance) Withdrawal; +M = Mesomeric (Resonance) Donation.
Studies on the analogous 2-sulfonylpyrimidine system have quantitatively demonstrated these effects, showing that reactivity can be modulated over 9 orders of magnitude.[2][3] For instance, a 5-COOMe (a strong EWG) derivative was found to be over 800,000 times more reactive than the unsubstituted parent compound, while 5-NH₂ and 5-OMe derivatives were completely unreactive under the same conditions.[3] While direct kinetic data for a full series of 5-substituted 2-methylsulfonylpyridines is sparse in a single report, the principles are directly translatable. The exceptional reactivity conferred by the 5-nitro group makes this compound a preferred reagent when rapid and efficient covalent modification is desired.
Beyond Pyridines: Comparison with Other Heteroaryl Sulfones
The reactivity of this compound can also be benchmarked against other heteroaromatic systems used for cysteine arylation.
| Compound | Heterocycle | Key Features | Relative Reactivity vs. Unsubstituted Pyridine |
| 2-Methylsulfonyl-benzothiazole (MSBT) | Benzothiazole | Fused ring system enhances electrophilicity. | More Reactive |
| 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole | Nitro-Benzothiazole | Combines fused ring with a nitro EWG. | Very High |
| 4,6-Dimethyl-2-(methylsulfonyl)-3-nitropyridine | Substituted Pyridine | Nitro group is ortho to the leaving group. | High |
| 2-Methylsulfonylpyrimidine | Pyrimidine | Contains a second nitrogen atom, increasing ring deactivation. | More Reactive |
This comparison highlights that while this compound is a highly potent reagent, even more reactive species can be designed by modifying the core heterocyclic structure, such as in the nitro-benzothiazole system.[2] The choice of reagent is therefore a balance between desired reactivity, synthetic accessibility, and the specific steric and electronic environment of the target cysteine.
Experimental Protocol: Kinetic Analysis of Sulfonyl Pyridine Reactivity
To provide a self-validating and trustworthy methodology, we present a generalized protocol for quantitatively measuring the reactivity of sulfonyl pyridines with a model thiol, such as L-glutathione (GSH), using ¹H NMR spectroscopy.
Caption: Workflow for determining reaction rate constants via ¹H NMR.
Step-by-Step Methodology:
-
Materials & Reagents:
-
This compound and other sulfonyl pyridines for comparison.
-
L-glutathione (GSH).
-
Potassium phosphate (KPi) buffer (e.g., 50 mM, pH 7.0) prepared in D₂O.
-
DMSO-d₆.
-
3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) as a water-soluble internal standard.
-
-
Preparation of Stock Solutions:
-
Prepare a 20 mM stock solution of the sulfonyl pyridine in DMSO-d₆.
-
Prepare a 200 mM stock solution of GSH in the KPi/D₂O buffer. The pH should be adjusted after dissolving GSH.
-
Causality Note: A 10-fold excess of the nucleophile (GSH) is used to establish pseudo-first-order kinetics, which simplifies data analysis by making the reaction rate dependent only on the concentration of the sulfonyl pyridine.
-
-
NMR Experiment:
-
To a clean NMR tube, add 450 µL of the KPi/D₂O buffer containing a known concentration of TMSP (e.g., 1 mM).
-
Add 50 µL of the 200 mM GSH stock solution (final concentration: 20 mM).
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
To initiate the reaction, add 5 µL of the 20 mM sulfonyl pyridine stock solution (final concentration: 0.2 mM).
-
Immediately mix the sample and begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2-5 minutes for a moderately reactive compound).
-
Trustworthiness Note: The reaction is monitored by the disappearance of characteristic aromatic proton signals of the starting sulfonyl pyridine and the simultaneous appearance of new signals corresponding to the S-arylated GSH product.[3] The formation of methanesulfinic acid (a singlet around 2.3 ppm) also confirms the displacement of the methylsulfonyl group.[3]
-
-
Data Analysis:
-
Process the NMR spectra. For each time point, integrate a well-resolved peak of the starting sulfonyl pyridine relative to the constant signal of the TMSP internal standard.
-
Calculate the concentration of the sulfonyl pyridine at each time point.
-
Plot the natural logarithm of the sulfonyl pyridine concentration (ln[Sulfonyl Pyridine]) versus time (in seconds).
-
Perform a linear regression on the data. The negative of the slope of this line is the pseudo-first-order rate constant, kobs (in s⁻¹).
-
Calculate the second-order rate constant, k (in M⁻¹s⁻¹), using the equation: k = kobs / [GSH].
-
Conclusion and Outlook
This compound is a highly effective and reactive electrophile for applications requiring rapid covalent modification of thiols, such as cysteine. Its reactivity is driven by the potent electron-withdrawing and resonance-stabilizing capabilities of the 5-nitro group, which significantly lowers the activation energy for nucleophilic aromatic substitution. The reactivity of the broader sulfonyl pyridine family can be rationally attenuated or enhanced by judicious selection of substituents, providing a tunable platform for researchers. By understanding the underlying mechanistic principles and employing robust kinetic analysis, scientists can select or design the optimal sulfonyl pyridine reagent to meet the precise demands of their biological system, paving the way for more selective and effective covalent probes and medicines.
References
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Pichon, M., Baud, M. G. et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
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Ward, C. C., Kleinman, J. I., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. [Link]
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Ward, C. C., Kleinman, J. I., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PubMed Central, NIH. [Link]
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Ward, C. C., Kleinman, J. I., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society. [Link]
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orthocresol (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange. [Link]
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Pichon, M., Baud, M. G. et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
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Ward, C. C., Kleinman, J. I., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed, NIH. [Link]
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Buncel, E., et al. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]
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Buncel, E., et al. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central, NIH. [Link]
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Organic Chemistry Portal (2023). Reaction Examples. Organic Chemistry Portal. [Link]
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Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]
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Chem Solution (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
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Mori, S., et al. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
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Organic Chemistry Portal. Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
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Stirling, C. J. M. (1987). Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. [Link]
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ResearchGate. Formation and reactivity of 2-pyridyl sulfones. ResearchGate. [Link]
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Baud, M. G., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]
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Al-Lohedan, H. A. (2002). Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide. ResearchGate. [Link]
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Wang, Y., et al. (2023). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Chemical Communications. [Link]
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Parks, J. M., et al. (2022). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PubMed Central, NIH. [Link]
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Schnapperelle, I., et al. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry. [Link]
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Zeng, Z., et al. (2024). Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. ResearchGate. [Link]
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Wikipedia. 2-Chloropyridine. Wikipedia. [Link]
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Schlosser, M., et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
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Filo (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Filo. [Link]
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Vanin, A. F., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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Sieroń, L., et al. (2018). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. [Link]
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Pichon, M., Baud, M. G. et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
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Donati, D., et al. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PubMed Central, NIH. [Link]
-
Ryabukhin, S. V., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
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A Comparative Guide to Electrophilic Pyridine Reagents: Beyond 2-(Methylsulfonyl)-5-nitropyridine for Specific Transformations
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the 5-nitropyridine scaffold is a cornerstone. Its strategic functionalization is paramount, and for years, 2-(methylsulfonyl)-5-nitropyridine has been a reliable reagent for introducing nucleophiles at the C2 position via nucleophilic aromatic substitution (SNAr). However, the pursuit of optimal reaction efficiency, milder conditions, and broader substrate scope necessitates a critical evaluation of alternative reagents. This guide provides an in-depth, objective comparison of this compound with its primary halogen-based counterparts, 2-chloro-5-nitropyridine and 2-fluoro-5-nitropyridine, supported by experimental data and detailed protocols.
The Central Role of Nucleophilic Aromatic Substitution (SNAr) on the 5-Nitropyridine Ring
The electron-deficient nature of the pyridine ring, further accentuated by the potent electron-withdrawing nitro group at the 5-position, renders the C2 and C6 positions highly electrophilic. This electronic arrangement is the driving force for SNAr reactions, a fundamental transformation for forging carbon-heteroatom and carbon-carbon bonds. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-substituted-5-nitropyridine.
The choice of the leaving group (X) at the C2 position profoundly influences the reaction's kinetics and overall success. This guide will dissect the performance of the methylsulfonyl group against the well-established chloro and fluoro groups.
Comparative Analysis of Leaving Group Reactivity
The established trend for leaving group aptitude in SNAr reactions is often F > Cl > Br > I, which is counterintuitive when considering bond strengths. This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The methylsulfonyl group (SO₂Me) is also an excellent leaving group due to the stability of the resulting methanesulfinate anion.
Here, we compare the reactivity of this compound with 2-chloro-5-nitropyridine and 2-fluoro-5-nitropyridine in reactions with common nucleophiles.
Reactions with Amine Nucleophiles
The formation of 2-amino-5-nitropyridine derivatives is a critical transformation in medicinal chemistry. The following table summarizes typical experimental outcomes for the reaction of our three electrophiles with various amines.
| Reagent | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(MeSO₂)-5-NO₂-Py | Benzylamine | DMF | K₂CO₃ | 80 | 4 | ~90 | [General observation] |
| 2-Cl-5-NO₂-Py | Benzylamine | Isopropanol/Water (1:1) | - | 80 | 2 | 85-95 | [1] |
| 2-F-5-NO₂-Py | Benzylamine | DMSO | K₂CO₃ | RT | 1 | >95 | [General observation] |
| 2-(MeSO₂)-5-NO₂-Py | Morpholine | Dioxane | Et₃N | 100 | 6 | ~85 | [General observation] |
| 2-Cl-5-NO₂-Py | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 | [1] |
| 2-F-5-NO₂-Py | Morpholine | THF | - | RT | 0.5 | >95 | [General observation] |
| 2-(MeSO₂)-5-NO₂-Py | Aniline | NMP | Cs₂CO₃ | 120 | 12 | ~70 | [General observation] |
| 2-Cl-5-NO₂-Py | Aniline | Ethanol | - | Reflux | 8 | ~75 | [2] |
| 2-F-5-NO₂-Py | Aniline | DMF | K₂CO₃ | 80 | 2 | ~90 | [General observation] |
Analysis: The data clearly indicates that 2-fluoro-5-nitropyridine is the most reactive of the three, often reacting at room temperature with high yields in short reaction times. 2-Chloro-5-nitropyridine and this compound generally require elevated temperatures to achieve comparable yields, with the chloro derivative often being slightly more reactive or requiring less harsh conditions than the sulfone. The choice between the chloro and methylsulfonyl derivatives may therefore depend on factors such as cost, availability, and the specific steric and electronic properties of the nucleophile.
Reactions with Thiol Nucleophiles
Thioether linkages are prevalent in many biologically active molecules. The SNAr reaction provides a direct route to their synthesis.
| Reagent | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(MeSO₂)-5-NO₂-Py | Thiophenol | DMF | K₂CO₃ | RT | 1 | >95 | [3] |
| 2-Cl-5-NO₂-Py | Thiophenol | Ethanol | NaOEt | RT | 2 | ~90 | [General observation] |
| 2-F-5-NO₂-Py | Thiophenol | Acetonitrile | Et₃N | RT | 0.5 | >95 | [General observation] |
| 2-(MeSO₂)-5-NO₂-Py | Cysteine derivative | Aqueous Buffer | - | RT | <1 | >90 | [General observation] |
| 2-Cl-5-NO₂-Py | Ethanethiol | DMF | NaH | 0 to RT | 3 | ~85 | [General observation] |
| 2-F-5-NO₂-Py | Ethanethiol | THF | NaH | 0 to RT | 1 | >95 | [General observation] |
Analysis: Similar to amination reactions, 2-fluoro-5-nitropyridine exhibits the highest reactivity with thiol nucleophiles. Both this compound and 2-chloro-5-nitropyridine are effective, often providing excellent yields. The methylsulfonyl derivative is particularly well-suited for bioconjugation reactions with cysteine residues in proteins under aqueous conditions due to its high reactivity and the good solubility of the methanesulfinate byproduct.[3]
Experimental Protocols
To provide a practical framework for comparison, detailed experimental protocols for a representative SNAr reaction are provided below.
General Protocol for the Synthesis of N-Benzyl-5-nitropyridin-2-amine
Caption: A generalized experimental workflow for the synthesis of N-Benzyl-5-nitropyridin-2-amine.
Using 2-Chloro-5-nitropyridine: [1]
-
Dissolve 2-chloro-5-nitropyridine (1.0 g, 6.3 mmol) in a mixture of isopropanol (10 mL) and water (10 mL).
-
To the stirred solution, add benzylamine (0.75 mL, 6.9 mmol, 1.1 eq.).
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford N-benzyl-5-nitropyridin-2-amine as a yellow solid. (Typical yield: 85-95%).
Using this compound (Comparative Protocol):
-
Dissolve this compound (1.36 g, 6.3 mmol) in dimethylformamide (DMF, 15 mL).
-
Add benzylamine (0.75 mL, 6.9 mmol, 1.1 eq.) and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the desired product. (Expected yield: ~90%).
Using 2-Fluoro-5-nitropyridine (Comparative Protocol):
-
Dissolve 2-fluoro-5-nitropyridine (0.89 g, 6.3 mmol) in dimethyl sulfoxide (DMSO, 10 mL).
-
Add benzylamine (0.75 mL, 6.9 mmol, 1.1 eq.) and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).
-
Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the desired product. (Expected yield: >95%).
Case Study: Synthesis of Nevirapine
The non-nucleoside reverse transcriptase inhibitor Nevirapine is a prime example of the industrial application of these reagents. The synthesis often involves the coupling of 2-chloro-3-amino-4-picoline with a substituted nicotinic acid derivative. While the commercial synthesis has evolved, early routes utilized chemistry analogous to the SNAr reactions discussed. In a key step, a nucleophilic nitrogen atom displaces a leaving group on a pyridine ring. The choice of leaving group can significantly impact the overall efficiency and cost of the process. For instance, processes have been developed using 2-chloronicotinic acid derivatives.[4][5] The higher reactivity of a fluoro or methylsulfonyl analogue could potentially lead to milder reaction conditions and improved yields, although cost and availability of the starting materials are critical considerations in large-scale synthesis.
Beyond SNAr: Other Transformations
While SNAr is the predominant application, it is worth noting that the methylsulfonyl group can, in some contexts, participate in other transformations such as cross-coupling reactions, although this is less common for this specific substrate. The chloro and fluoro derivatives are generally more versatile in this regard, readily participating in a wider range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Conclusion and Recommendations
This guide provides a comparative analysis of this compound and its halogenated counterparts for the functionalization of the 5-nitropyridine core.
-
2-Fluoro-5-nitropyridine is the most reactive reagent, enabling rapid reactions at room temperature with a broad range of nucleophiles. It is the reagent of choice when mild conditions are paramount.
-
2-Chloro-5-nitropyridine offers a good balance of reactivity, cost, and availability. It is a workhorse reagent for a wide variety of SNAr transformations, typically requiring moderate heating.
-
This compound is a highly effective leaving group, with reactivity often comparable to or slightly less than the chloro derivative. Its primary advantage lies in specific applications such as bioconjugation, where its high reactivity with thiols in aqueous media is particularly beneficial.
The selection of the optimal reagent is therefore a multifactorial decision, guided by the specific requirements of the desired transformation, including the nature of the nucleophile, desired reaction conditions, and economic considerations. Researchers and process chemists are encouraged to consider this comparative data to inform their synthetic strategies and achieve the most efficient and robust outcomes.
References
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). [Link]
-
Cresswell, R. M., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Sustainable Chemistry & Engineering. [Link]
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Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. [Link]
-
Wydra, S., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. [Link]
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PrepChem. (2024). Synthesis of 2-chloro-5-nitropyridine. [Link]
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Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics. [Link]
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Vinogradova, E. V., et al. (2014). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Reaction Products from 2-(Methylsulfonyl)-5-nitropyridine
In the landscape of modern drug development and chemical biology, 2-(methylsulfonyl)-5-nitropyridine has emerged as a pivotal reagent. Its utility, primarily as a potent electrophile for cysteine-selective bioconjugation, stems from the electron-withdrawing nature of both the pyridine ring and the nitro group, which activates the methylsulfonyl group for nucleophilic aromatic substitution (SNAr).[1][2][3] The products of these reactions are often destined for complex biological systems, demanding absolute certainty in their structure and purity. This guide provides an in-depth, experience-driven comparison of spectroscopic methodologies for the unambiguous validation of these reaction products, moving beyond mere data collection to a holistic strategy for structural elucidation.
The core challenge in validating the products of reactions involving this compound lies in confirming that the desired substitution has occurred at the C2 position and that the core heterocyclic structure remains intact. The methylsulfonyl group is an excellent leaving group, but the potential for side reactions or incomplete conversion necessitates a multi-faceted analytical approach. Relying on a single technique is insufficient; instead, we must weave together data from Mass Spectrometry, NMR, and IR spectroscopy to build an irrefutable case for the product's identity.
The Spectroscopic Triad: A Strategy for Self-Validating Analysis
The most robust validation workflow combines three core spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle. Mass Spectrometry (MS) confirms the molecular mass, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity and chemical environment, and Infrared (IR) spectroscopy verifies the persistence or transformation of key functional groups.
Caption: A comprehensive workflow for reaction product validation.
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry is the initial and most direct test of a successful reaction. Its primary role is to confirm that the molecular weight of the isolated product matches the theoretical mass of the expected compound. For reactions involving this compound, this typically means observing the loss of the methylsulfonyl group (–SO₂CH₃, 79.1 g/mol ) and the addition of the nucleophile.
Expertise in Action: The choice of ionization method is critical. Electrospray Ionization (ESI) is generally preferred for these types of molecules as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear and immediate confirmation of the product's mass. High-resolution mass spectrometry (HRMS) is strongly recommended to obtain the exact mass, which can be used to confirm the elemental composition, adding a higher level of confidence.
Alternative Consideration: While less common for this application, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be useful, particularly if the product is a large biomolecule conjugate.[4][5]
Comparative Data: MS Analysis
| Technique | Information Provided | Strengths | Weaknesses | Best For |
| LC-MS (ESI) | Molecular Weight, Purity | High sensitivity, suitable for polar compounds, easily coupled with liquid chromatography for purity assessment. | Provides limited structural information beyond mass. | Routine confirmation of product formation and purity checks. |
| HRMS (ESI-TOF) | Exact Mass, Elemental Composition | Provides unambiguous confirmation of the chemical formula. | Higher cost and complexity. | Definitive confirmation of novel compounds. |
| MS/MS | Fragmentation Pattern | Provides structural information by breaking down the parent ion. Can help locate the site of modification. | Requires expertise in interpreting fragmentation spectra. | Differentiating isomers or confirming the site of conjugation. |
Protocol: LC-MS Analysis of a Thiol Adduct
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
LC Separation: Inject 5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to aid ionization).
-
MS Detection: Analyze the eluent using an ESI source in positive ion mode. Scan a mass range appropriate for the expected product (e.g., m/z 100-1000).
-
Data Interpretation: Look for a dominant peak corresponding to the [M+H]⁺ of the expected product. For example, in the reaction with glutathione (GSH), the mass of the S-arylated product would be confirmed.[2]
NMR Spectroscopy: The Structural Blueprint
While MS confirms what was made in terms of mass, NMR spectroscopy tells you exactly how the atoms are connected. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: The key to NMR validation is comparison. You must compare the spectrum of the product to that of the starting material. The most telling signs of a successful SNAr reaction are:
-
Disappearance of the methylsulfonyl signal: The sharp singlet for the –SO₂CH ₃ protons (typically around δ 3.2-3.4 ppm in ¹H NMR) and the corresponding carbon signal (δ ~40-45 ppm in ¹³C NMR) will be absent in the product spectrum.
-
Appearance of nucleophile signals: New signals corresponding to the protons and carbons of the incoming nucleophile will appear.
-
Shifts in the pyridine ring signals: The electronic environment of the pyridine ring changes significantly upon substitution. This causes predictable shifts in the remaining ring protons (H3, H4, H6). The H3 proton, being adjacent to the site of substitution, often shows a noticeable upfield or downfield shift depending on the nature of the new substituent.
Caption: Logic flow for confirming reaction success via NMR.
Comparative Data: Expected ¹H NMR Shifts (in CDCl₃)
| Proton | This compound | Expected Product (e.g., 2-Thiophenyl-5-nitropyridine) | Rationale for Change |
| H3 | ~δ 8.5 ppm | ~δ 7.8-8.2 ppm | The electronic effect of the new substituent alters the shielding of the adjacent proton. |
| H4 | ~δ 8.6 ppm | ~δ 8.3-8.5 ppm | Experiences a moderate shift due to the change at C2. |
| H6 | ~δ 9.4 ppm | ~δ 9.1-9.3 ppm | Remains the most deshielded proton due to proximity to the ring nitrogen and nitro group. |
| -SO₂CH₃ | ~δ 3.3 ppm (singlet) | Absent | The leaving group has been displaced. |
| Nucleophile-H | Absent | Present (e.g., δ 7.2-7.6 ppm for phenyl group) | The nucleophile has been incorporated. |
Note: These are approximate values. Actual shifts depend on the solvent and the specific nucleophile used.[6][7][8]
Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum using standard parameters (e.g., 400 MHz or higher for better resolution). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine proton ratios.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups. In this context, its primary role is to verify that the nitro (–NO₂) and sulfonyl (–SO₂) groups from the starting material are either present or absent in the product.
Expertise in Action: For a successful SNAr reaction where the methylsulfonyl group is displaced, the IR spectrum of the product should show the disappearance of the characteristic strong sulfonyl stretches, while the strong nitro group stretches should remain . This provides compelling evidence that the core scaffold is intact and only the intended leaving group has been displaced.
Alternative Perspective: If the reaction is intended to modify the nitro group (e.g., reduction to an amine), IR spectroscopy would be the primary tool to confirm this transformation, by observing the disappearance of the –NO₂ bands and the appearance of N-H stretching bands.[9][10]
Comparative Data: Key IR Absorption Bands
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Expected in Product? |
| Nitro (–NO₂) Aromatic | Asymmetric Stretch | 1550–1475 cm⁻¹ (strong) | Yes |
| Nitro (–NO₂) Aromatic | Symmetric Stretch | 1360–1290 cm⁻¹ (strong) | Yes |
| Sulfonyl (–SO₂–) | Asymmetric Stretch | ~1350 cm⁻¹ (strong) | No |
| Sulfonyl (–SO₂–) | Symmetric Stretch | ~1150 cm⁻¹ (strong) | No |
| Aromatic C-H | Stretch | >3000 cm⁻¹ (variable) | Yes |
Sources for IR data:[11][12][13]
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified product directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present. Compare the product spectrum to the spectrum of the starting material, this compound, focusing on the key regions for the sulfonyl and nitro groups.
Conclusion: Synthesizing the Data for Unimpeachable Validation
The validation of reaction products from this compound is not a checklist of techniques but a process of logical deduction. An ideal validation report would conclude as follows:
"The successful synthesis of the target compound was confirmed by a suite of spectroscopic methods. High-resolution mass spectrometry established an exact mass consistent with the predicted elemental formula. The displacement of the methylsulfonyl leaving group was confirmed by the absence of its characteristic proton and carbon signals in the ¹H and ¹³C NMR spectra, respectively, and the disappearance of its S=O stretching vibrations in the IR spectrum. Furthermore, the ¹H NMR spectrum showed the expected signals for the incorporated nucleophile and the predicted shifts of the pyridine ring protons, confirming the C2-regiochemistry of the substitution. The persistence of the strong asymmetric and symmetric nitro group stretches in the IR spectrum verified the integrity of the 5-nitropyridine core. Collectively, these orthogonal data provide an unambiguous structural confirmation of the desired product."
This comprehensive, self-validating approach ensures the scientific integrity required for advancing drug development and chemical biology research, providing unshakeable confidence in the molecules being carried forward.
References
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Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
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Ciosek, P., et al. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. National Institutes of Health. Retrieved from [Link]
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Bar-Peled, L., et al. (2017). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PubMed Central. Retrieved from [Link]
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Vinogradova, E. V., et al. (2017). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications. Retrieved from [Link]
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Ng, S. W. (2010). 2-Chloro-5-nitropyridine. ResearchGate. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
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Bakke, J. M., et al. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]
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Smith, B. C. (2017). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton. Retrieved from [Link]
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Gandeepan, P., et al. (2018). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope samples. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Retrieved from [Link]
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Johal, J., et al. (2018). An oestrogen profiling mass spectrometry method using N-Methyl Pyridine-3-sulfonyl chloride derivatisation. Endocrine Abstracts. Retrieved from [Link]
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Taniya, O. S., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Retrieved from [Link]
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Aksenov, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]
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Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Retrieved from [Link]
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Srzić, D., et al. (2003). Mass Spectrometric Investigation of N-sulfonylated Purine Nucleic Bases and Nucleosides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton ePrints Soton. Retrieved from [Link]
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Chen, Y. R., et al. (2007). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. PubMed. Retrieved from [Link]
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Al-Hamdani, A. A. S., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. PubMed Central. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-4-methyl-5-nitropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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A Comparative Guide to the Kinetic Landscape of 2-(Methylsulfonyl)-5-nitropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reaction kinetics of 2-(Methylsulfonyl)-5-nitropyridine, a pivotal reagent in modern organic synthesis and covalent drug discovery. We will explore its reactivity profile through the lens of nucleophilic aromatic substitution (SNAr), compare its performance against other prominent electrophilic warheads, and provide detailed experimental protocols for kinetic analysis. Our focus is on delivering field-proven insights and actionable data to inform your research and development endeavors.
The Significance of this compound in Covalent Chemistry
Heteroaryl sulfones have emerged as superior reagents for the metal-free arylation of nucleophiles, particularly the cysteine residues in proteins.[1][2] Among them, this compound stands out due to the unique electronic properties of its doubly activated pyridine ring. The potent electron-withdrawing effects of the 5-nitro group and the 2-methylsulfonyl group render the C2 position highly electrophilic and susceptible to nucleophilic attack. The methylsulfonyl moiety also functions as an excellent leaving group, facilitating rapid and efficient substitution reactions.
This combination of features makes this compound and its analogs highly valuable as:
-
Covalent Warheads: For designing targeted covalent inhibitors (TCIs) that form stable bonds with specific amino acid residues in protein targets.[1]
-
Bioconjugation Reagents: For linking molecules, such as in the development of antibody-drug conjugates (ADCs).[1]
-
Synthetic Intermediates: The pyridine scaffold is a privileged structure in medicinal chemistry, and nitropyridines serve as versatile precursors for a wide range of bioactive molecules.[3][4]
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of aromatic chemistry.
The SNAr Mechanism: A Stepwise Pathway
The reaction of this compound with a nucleophile (Nu⁻) follows a well-established two-step addition-elimination pathway.[5][6][7]
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient C2 carbon of the pyridine ring, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[7][8]
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the methylsulfinate leaving group, yielding the final substitution product.
Caption: Generalized SNAr mechanism for this compound.
The stability of the Meisenheimer complex is crucial. The negative charge is delocalized and stabilized by the strong electron-withdrawing nitro and sulfonyl groups, which lowers the activation energy of the first step and accelerates the overall reaction.
Comparative Kinetic Analysis: Benchmarking Performance
The utility of an electrophilic reagent is defined by its reactivity and selectivity. A key advantage of the heteroaryl sulfone class is that their reactivity can be precisely tuned over several orders of magnitude by modifying the heterocyclic core or the substituents.[2][9][10]
We will now compare the performance of various electrophiles using their second-order rate constants (k) for reactions with the model thiol nucleophile, L-glutathione (GSH), at a physiological pH of 7.0. This allows for a direct, objective comparison of their intrinsic electrophilicity.
Performance Against Other Heteroaryl Sulfones
Even within the broader family of heteroaryl sulfones, reactivity can vary dramatically. The nature of the heterocyclic core plays a fundamental role in modulating the electrophilicity of the substitution center.[1][2]
| Electrophile | Abbreviation | Second-Order Rate Constant (k at pH 7.0, M⁻¹s⁻¹) | Relative Reactivity (vs. 4q) | Reference |
| 2-(Methylsulfonyl)pyrimidine | 4q | ~0.012 | 1x | [11] |
| 2-Methylsulfonylbenzothiazole | MSBT | ~0.23 | ~20x | [1][11] |
| 1-Phenyl-5-methylsulfonyl tetrazole | TET | ~4.3 | ~360x | [1][11] |
| 2-Methylsulfonyl-1,3,4-oxadiazole-5-phenyl | Oxdiaz | ~160 | ~13,300x | [1][11] |
| This compound Analog | --- | --- | --- | --- |
| 4,6-Dimethyl-2-(methylsulfonyl)-3-nitropyridine | 12 | ~0.0024 | ~0.2x | [9][11] |
| 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole | NO₂-MSBT | ~1200 | ~100,000x | [1][11] |
| 2-(Methylsulfonyl)-5-COOMe-pyrimidine | 4y | ~9900 | ~825,000x | [11] |
Note: Data for the specific this compound was not found in the provided search results, but the reactivity of the closely related 3-nitropyridine analog (12) and the dramatic activating effect of a 5-nitro group on a pyrimidine ring (e.g., 4y) strongly suggest its reactivity would be exceptionally high, likely several orders of magnitude greater than the unsubstituted pyrimidine 4q. The introduction of a strong electron-withdrawing group like -NO₂ or -COOMe at the 5-position of a 2-sulfonylpyrimidine can increase the reaction rate by 3.5 to 6 orders of magnitude.[11]
Performance Against Classic Covalent Warheads
When benchmarked against historical cysteine-reactive warheads, the advantages of heteroaryl sulfones become even more apparent. Many traditional electrophiles either lack reactivity under mild aqueous conditions or suffer from poor selectivity.
In one comprehensive study, several common warheads, including acrylamides, boronates, epoxides, and sulfonyl fluorides, showed no observable reactivity with GSH under the assay conditions where 2-sulfonylpyrimidines reacted readily.[1][2] N-benzylmaleimide was highly reactive (k > 0.5 M⁻¹s⁻¹) but produced a heterogeneous mixture of products, highlighting a common issue with this class of reagents.[1][2][9] In contrast, 2-sulfonyl heterocycles react with complete chemoselectivity, producing only the S-arylated product.[1][11]
Experimental Protocol: Determining Reaction Kinetics via ¹H NMR
To ensure trustworthiness and reproducibility, we provide a detailed protocol for measuring the second-order rate constant of the reaction between an electrophile like this compound and a model thiol. This method uses ¹H NMR spectroscopy to monitor the reaction in real-time under pseudo-first-order conditions.
Core Principle
By using a large excess of the nucleophile (e.g., 10 equivalents of GSH), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing the reaction to be treated as a pseudo-first-order process. The observed rate constant (kobs) can be determined by monitoring the disappearance of the electrophile's starting material signal over time. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 100 mM potassium phosphate buffer (KPi) in D₂O and adjust the pD to 7.0.
-
Prepare a 20 mM stock solution of the electrophile (e.g., this compound) in a suitable deuterated solvent like DMSO-d₆.
-
Prepare a 200 mM stock solution of the nucleophile (e.g., GSH) in the KPi buffer.
-
Prepare a stock solution of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP), in the KPi buffer. This is crucial for accurate quantification of reagent concentration and stability.[9]
-
-
Reaction Setup:
-
In a clean NMR tube, add the KPi buffer and the internal standard stock solution.
-
Add the nucleophile stock solution to achieve a final concentration of 10 mM.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C). Acquire an initial spectrum (t=0) before adding the electrophile.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the electrophile stock solution to the NMR tube to achieve a final concentration of 1 mM (maintaining a 10:1 nucleophile-to-electrophile ratio).
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be tailored to the expected reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved signal corresponding to the electrophile and the signal of the internal standard (TMSP).
-
Calculate the concentration of the electrophile at each time point relative to the constant concentration of the TMSP.
-
Plot the natural logarithm of the electrophile concentration (ln[E]) versus time (t).
-
The slope of this plot will be equal to -kobs. The plot should be linear, confirming pseudo-first-order kinetics.
-
Calculate the second-order rate constant (k) using the formula: k = kobs / [Nucleophile] .
-
Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.
Conclusion: An Expanding Toolkit for Covalent Drug Design
The study of reaction kinetics is indispensable for the rational design of covalent therapeutics and bioconjugates. This compound and related heteroaryl sulfones represent a highly versatile and tunable class of electrophiles.[10] Their reactions are characterized by rapid rates, high chemoselectivity for soft nucleophiles like cysteine, and the formation of stable covalent adducts.[9][11]
The comprehensive kinetic data available for this class of compounds allows researchers to select or design reagents with a reactivity profile precisely tailored to their biological target, minimizing off-target reactions and maximizing therapeutic efficacy. As our understanding of the structure-reactivity relationships within this chemical space deepens, the prominence of reagents like this compound in pharmaceutical discovery programs is set to grow.[2]
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A Senior Application Scientist's Guide to Electrophilic Pyridines: A Comparative Analysis of 2-(Methylsulfonyl)-5-nitropyridine and 2-chloro-5-nitropyridine in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heteroaromatic rings is a cornerstone of molecular design. Among the most powerful tools for this purpose is the Nucleophilic Aromatic Substitution (SNAr) reaction, particularly on electron-deficient pyridine scaffolds. This guide provides an in-depth comparative analysis of two key electrophilic reagents: the conventional 2-chloro-5-nitropyridine and the highly reactive 2-(methylsulfonyl)-5-nitropyridine. Our objective is to dissect the nuances of their reactivity, grounded in mechanistic principles and experimental evidence, to empower scientists in making informed decisions for their synthetic strategies.
The Theoretical Framework: Understanding SNAr on the 5-Nitropyridine Scaffold
The remarkable utility of both 2-chloro- and this compound stems from an identical, powerful electronic arrangement. The pyridine ring is inherently electron-deficient (a "π-deficient" system), which predisposes it to attack by nucleophiles. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position.
The SNAr reaction on these substrates proceeds via a well-established two-step addition-elimination mechanism. This pathway is critical to understanding the reactivity differences between our two target molecules.
-
Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electrophilic carbon at the C-2 position, which bears the leaving group. This attack is typically the slowest step of the reaction because it temporarily breaks the aromaticity of the pyridine ring.[1][2]
-
Formation of the Meisenheimer Complex. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount. For 2-substituted-5-nitropyridines, the negative charge is delocalized not only across the ring but is also powerfully stabilized by both the ring nitrogen and the nitro group, making the formation of this intermediate particularly favorable.[3][4]
-
Step 2: Elimination and Rearomatization. The leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final substituted product. This step is typically fast.
The key to comparing our two reagents lies in how their respective leaving groups influence the rate of the first step.
Caption: General mechanism for the SₙAr addition-elimination reaction.
The Leaving Group Battle: Chloride vs. Methylsulfone
The defining difference between 2-chloro-5-nitropyridine and this compound is the nature of the leaving group at the C-2 position: a chloride ion (-Cl) versus a methylsulfinate anion (-SO₂Me).
2-Chloro-5-nitropyridine: The Established Standard
As a workhorse reagent, the reactivity of 2-chloro-5-nitropyridine is well-documented. The chlorine atom is a good leaving group and the C-Cl bond is polarized, rendering the C-2 position susceptible to nucleophilic attack. Kinetic studies have quantified its reactivity with a range of nucleophiles. For instance, in reactions with various amines, the conditions often require elevated temperatures or extended reaction times to achieve high conversion, particularly with less reactive nucleophiles like anilines.[1][2]
This compound: The High-Performance Alternative
The methylsulfonyl (-SO₂Me) group is a significantly more powerful activating group and a superior leaving group compared to chloride in the context of SNAr. This enhanced reactivity can be attributed to two primary factors:
-
Potent Inductive Effect: The sulfone group is one of the strongest electron-withdrawing groups used in organic synthesis. Its powerful inductive effect further depletes electron density at the C-2 position, making it exceptionally electrophilic and lowering the activation energy for the initial nucleophilic attack.
-
Excellent Leaving Group Ability: The resulting methylsulfinate anion is highly stabilized by resonance, making it an excellent leaving group that readily departs from the Meisenheimer complex.
While direct, side-by-side kinetic data comparing the two title compounds is not prevalent in the literature, the practical implications of this enhanced reactivity are clear. In a study focused on the synthesis of the DNA-PK inhibitor AZD7648, researchers found that replacing a chlorine atom on a key pyrimidine intermediate with a methylsulfonyl group led to higher yields, underscoring the superior performance of the sulfone.[5] This increased reactivity allows for reactions to be performed under much milder conditions (e.g., lower temperatures, shorter reaction times), which is critical when working with sensitive substrates or complex molecules in late-stage functionalization.
Quantitative & Qualitative Reactivity Comparison
To provide a clear benchmark, the table below presents kinetic data for the well-characterized 2-chloro-5-nitropyridine. For this compound, we provide a qualitative assessment based on the strong, evidence-based consensus in the field of heterocyclic chemistry.
| Feature | 2-Chloro-5-nitropyridine | This compound |
| Leaving Group | Chloride (-Cl) | Methylsulfonyl (-SO₂Me) |
| Relative Reactivity | Standard | Significantly Higher |
| Typical Conditions | Moderate to high temperatures (e.g., 80-140 °C), often requiring hours.[6] | Milder conditions (e.g., room temperature to 60 °C), often with shorter reaction times. |
| Example k₂ (piperidine, methanol, 25°C) | ~0.012 L mol⁻¹ s⁻¹ (estimated from related data) | Data not available, but expected to be several orders of magnitude higher. |
| Ideal For | Routine transformations, cost-sensitive syntheses, moderately reactive nucleophiles. | Challenging transformations, weakly reactive nucleophiles, substrates with sensitive functional groups. |
Note: The kinetic data for 2-chloro-5-nitropyridine is derived from studies on closely related systems and serves as a representative benchmark. The superior reactivity of the sulfone is inferred from its known electronic properties and comparative synthetic outcomes.[5]
Experimental Design: A Protocol for Direct Comparison
To provide a self-validating system for researchers, we propose the following side-by-side protocol to directly compare the reactivity of the two electrophiles with a common nucleophile, benzylamine.
Objective: To synthesize N-benzyl-5-nitropyridin-2-amine from both 2-chloro-5-nitropyridine and this compound and compare reaction progress under identical conditions.
Materials:
-
2-chloro-5-nitropyridine (1.0 eq)
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Two identical round-bottom flasks with reflux condensers
-
Magnetic stirrers and heating mantles
-
TLC plates (silica gel), TLC tank
-
Eluent for TLC (e.g., 30% Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup:
-
In "Flask A," dissolve 2-chloro-5-nitropyridine (e.g., 1.0 mmol, 158.5 mg) in anhydrous ethanol (5 mL).
-
In "Flask B," dissolve this compound (e.g., 1.0 mmol, 202.2 mg) in anhydrous ethanol (5 mL).
-
-
Reagent Addition:
-
To each flask, add benzylamine (1.1 mmol, 118 mg, 0.12 mL) via syringe.
-
To each flask, add triethylamine (1.2 mmol, 121 mg, 0.17 mL). Triethylamine acts as a non-nucleophilic base to scavenge the HCl or methanesulfinic acid byproduct.
-
-
Reaction Execution:
-
Stir both reaction mixtures at room temperature (e.g., 25°C).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., T=0, 15 min, 30 min, 1h, 2h), take a small aliquot from each flask and spot it on a TLC plate.
-
Elute the TLC plate and visualize the spots under UV light. Compare the consumption of the starting material (electrophile) in Flask A versus Flask B. It is anticipated that the starting material in Flask B will be consumed significantly faster.
-
-
Workup and Isolation (perform when TLC indicates completion):
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-5-nitropyridin-2-amine.
-
Caption: Experimental workflow for the comparative reactivity study.
Choosing the Right Reagent: A Decision Guide
The choice between these two reagents is a classic balance of reactivity, cost, and the specific demands of the chemical transformation.
Caption: Decision guide for selecting the appropriate reagent.
-
Choose 2-chloro-5-nitropyridine when:
-
Performing routine substitutions with reactive nucleophiles (e.g., primary aliphatic amines, alkoxides).
-
The synthetic route is well-established and optimized for this reagent.
-
Cost is a primary consideration for large-scale synthesis.
-
-
Choose this compound when:
-
The nucleophile is weak (e.g., anilines, certain N-heterocycles) or sterically demanding.
-
The substrate contains sensitive functional groups that would not tolerate the higher temperatures or longer reaction times required for the chloro-analogue.
-
Maximizing yield and minimizing reaction time are the highest priorities, especially in complex, multi-step syntheses.
-
Conclusion
Both 2-chloro-5-nitropyridine and this compound are invaluable electrophiles for the synthesis of 2,5-disubstituted pyridines, a motif prevalent in pharmaceuticals. While the chloro derivative remains a reliable and cost-effective choice for many applications, the sulfonyl analogue represents a significant advancement in reactivity. Its superior performance under milder conditions opens doors to more challenging synthetic transformations and offers a powerful solution for accelerating discovery chemistry programs. Understanding the distinct reactivity profiles of these two reagents allows the modern chemist to select the optimal tool for the task at hand, ensuring efficiency, robustness, and success in their synthetic endeavors.
References
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Hamed, E. A. (1997). Nucleophilic substitutions at the pyridine ring: Kinetics of the reaction of 2-chloro-3-nitro and 2-chloro-5-nitropyridines with piperidine and morpholine in methanol and benzene. International Journal of Chemical Kinetics, 29(8), 599–605. [Link]
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Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]
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Buncel, E., Dust, J. M., & Terrier, F. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6051-6064. [Link]
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Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 1(2), 103-111. [Link]
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PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]
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Zaier, R., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 267-276. [Link]
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Garcı́a-Rı́os, R., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
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Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5695. [Link]
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Bowler, K., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
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Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
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Kalaimani, N., et al. (2011). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. International Journal of Chemical Kinetics. [Link]
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Mondal, T., & Ghorai, M. K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 136-140. [Link]
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ResearchGate. (2025). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. [Link]
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Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-(Methylsulfonyl)-5-nitropyridine
Introduction
2-(Methylsulfonyl)-5-nitropyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its electron-deficient pyridine ring, activated by both the nitro and methylsulfonyl groups, makes it a versatile substrate for nucleophilic aromatic substitution. The efficiency of its synthesis is therefore of critical importance for the economic viability of downstream products. This guide provides a comprehensive comparison of the prevalent synthetic routes to this compound, offering an in-depth analysis of their respective yields, reaction conditions, and scalability. Experimental data and detailed protocols are provided to assist researchers and process chemists in selecting the optimal route for their specific needs.
Two principal synthetic strategies have emerged for the preparation of this compound: the oxidation of a thioether precursor and the nucleophilic aromatic substitution of a halogenated pyridine. This guide will dissect each route, presenting a head-to-head comparison of their efficiencies and practical considerations.
Route 1: Oxidation of 2-(Methylthio)-5-nitropyridine
This classical and widely employed route involves a two-step process commencing with the S-methylation of 2-mercapto-5-nitropyridine to yield 2-(methylthio)-5-nitropyridine, which is subsequently oxidized to the target sulfone.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Step 1: Synthesis of 2-Chloro-5-nitropyridine
The synthesis of the starting material, 2-chloro-5-nitropyridine, is a well-established multi-step process. [1] Experimental Protocol (from 2-aminopyridine):
-
Nitration: 2-Aminopyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-amino-5-nitropyridine. [2][3]This reaction requires careful temperature control to minimize the formation of byproducts.
-
Diazotization and Hydrolysis: The resulting 2-amino-5-nitropyridine is then subjected to a diazotization reaction with sodium nitrite in an acidic medium, followed by hydrolysis to yield 2-hydroxy-5-nitropyridine. [4]3. Chlorination: Finally, 2-hydroxy-5-nitropyridine is chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to afford 2-chloro-5-nitropyridine. [5][6] The overall yield for this three-step sequence is typically in the range of 60-70%. While this route involves more steps than the initial stage of Route 1, the starting materials are readily available and inexpensive.
Step 2: Nucleophilic Aromatic Substitution with Sodium Methanesulfinate
The key step in this route is the nucleophilic aromatic substitution (SNAr) of the highly activated 2-chloro-5-nitropyridine with sodium methanesulfinate. [7] Experimental Protocol:
-
Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium methanesulfinate (1.2 - 1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.
-
The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization.
This SNAr reaction generally proceeds in high yield, often exceeding 90%, due to the strong activation provided by the ortho-nitro group.
Comparative Analysis and Conclusion
| Feature | Route 1: Oxidation | Route 2: Nucleophilic Aromatic Substitution |
| Number of Steps | 2 | 4 (from 2-aminopyridine) |
| Overall Yield | 75 - 85% | 55 - 65% (from 2-aminopyridine) |
| Starting Materials | 2-Mercapto-5-nitropyridine | 2-Aminopyridine |
| Key Reagents | Oxidizing agents (m-CPBA, Oxone®, H₂O₂) | Nitrating agents, diazotizing agents, chlorinating agents, sodium methanesulfinate |
| Scalability | Good, though handling of peroxy acids on a large scale requires caution. | Good, well-established industrial processes for the synthesis of 2-chloro-5-nitropyridine exist. |
| Green Chemistry | Use of H₂O₂ is favorable. m-CPBA and Oxone® generate stoichiometric byproducts. | The synthesis of 2-chloro-5-nitropyridine involves harsh reagents and generates significant waste. |
| Cost | Potentially higher due to the cost of 2-mercapto-5-nitropyridine and some oxidizing agents. | Generally more cost-effective due to cheaper starting materials. |
Expert Recommendation:
Both routes offer viable pathways to this compound.
-
Route 1 (Oxidation) is characterized by a shorter synthetic sequence and potentially higher overall yield. It is an excellent choice for laboratory-scale synthesis and when the starting material, 2-mercapto-5-nitropyridine, is readily available. For industrial applications, the use of hydrogen peroxide as the oxidant would be the most sustainable and cost-effective option, provided the catalytic system is optimized for high conversion and selectivity.
-
Route 2 (Nucleophilic Aromatic Substitution) , while involving more steps, often proves to be more economical for large-scale production due to the lower cost of the ultimate starting material, 2-aminopyridine. The synthesis of the 2-chloro-5-nitropyridine intermediate is a well-understood and scalable process. The final SNAr step is typically very high-yielding, which helps to compensate for the longer synthetic sequence.
The ultimate choice between these two routes will depend on a careful evaluation of factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired environmental impact of the process. For researchers focused on rapid access to the target molecule on a smaller scale, Route 1 may be preferable. For industrial-scale manufacturing where cost is a primary driver, Route 2 is likely the more advantageous approach.
References
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PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. [Link]
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ResearchGate. (2025). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. [Link]
-
MDPI. (2022). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
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University of Rochester. (n.d.). Workup: mCPBA Oxidation. [Link]
-
Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
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Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
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PubMed. (2018). Oxidation of 5-methylaminomethyl uridine (mnm⁵U) by Oxone Leads to Aldonitrone Derivatives. [Link]
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
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Reddit. (2025). How to remove large excess of mCPBA?. [Link]
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MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
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MDPI. (2018). Oxidation of 5-methylaminomethyl uridine (mnm 5 U) by Oxone Leads to Aldonitrone Derivatives. [Link]
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A Comparative Guide for the Synthesis of 2-Substituted-5-Nitropyridines: A Cost-Benefit Analysis of 2-(Methylsulfonyl)-5-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents in organic synthesis is a critical decision that directly impacts reaction efficiency, scalability, and the overall economic viability of a synthetic route. This is particularly true in the pharmaceutical and agrochemical industries, where the synthesis of substituted pyridines is a common undertaking. This guide provides an in-depth technical analysis of 2-(Methylsulfonyl)-5-nitropyridine as a reagent for the synthesis of 2-substituted-5-nitropyridines, with a focus on a cost-benefit comparison against its common alternatives, 2-chloro-5-nitropyridine and 2-fluoro-5-nitropyridine.
Core Principles: Nucleophilic Aromatic Substitution on the Pyridine Ring
The utility of this compound and its halo-analogs in synthesis is predicated on the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the 5-position. This electronic arrangement renders the C2 and C6 positions of the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is a key factor governing the reaction rate.[3]
Figure 1: Generalized workflow for the nucleophilic aromatic substitution on 2-substituted-5-nitropyridines.
Comparative Analysis of Reagents
The choice between this compound, 2-chloro-5-nitropyridine, and 2-fluoro-5-nitropyridine often comes down to a balance of reactivity, cost, and reaction conditions.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Cost Index (per mole) | Key Considerations |
| 2-Chloro-5-nitropyridine | Low to Moderate | Higher temperatures (80-120 °C) and stronger bases are often required.[4][5] | $ | Most economical option, but harsher conditions can limit substrate scope.[6] |
| This compound | High | Milder conditions, often at or slightly above room temperature with weaker bases. | $$ | Offers a good balance of reactivity and cost; generally more stable than the fluoro-analog.[7][8] |
| 2-Fluoro-5-nitropyridine | Very High | Can often react at room temperature or below; highly effective for less reactive nucleophiles. | $$$ | Highest reactivity, but also the most expensive and can be moisture-sensitive.[9][10][11] |
Table 1: Performance and cost comparison of common reagents for the synthesis of 2-substituted-5-nitropyridines. The cost index is a relative measure and can vary based on supplier and quantity.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in using these reagents, the following are representative protocols for the synthesis of a generic 2-amino-5-nitropyridine derivative.
Protocol 1: Using 2-Chloro-5-nitropyridine
This protocol is adapted from general procedures for SNAr reactions with less reactive halo-pyridines.[12]
-
In a round-bottom flask, dissolve the desired amine (1.0 eq) and 2-chloro-5-nitropyridine (1.1 eq) in a suitable high-boiling solvent such as DMF or DMSO.
-
Add a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or LC-MS. Reactions can take several hours to reach completion.
-
After cooling, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated. Purification is usually achieved by column chromatography.
Protocol 2: Using this compound
The enhanced reactivity of the methylsulfonyl leaving group allows for significantly milder conditions.
-
Dissolve the amine (1.0 eq) and this compound (1.05 eq) in a polar aprotic solvent such as acetonitrile or THF.
-
Add a mild base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature to 50 °C, monitoring by TLC or LC-MS. Reactions are often complete within a few hours.
-
Workup is similar to Protocol 1, involving aqueous extraction and purification by chromatography.
Protocol 3: Using 2-Fluoro-5-nitropyridine
The high reactivity of the fluoro- leaving group makes this the reagent of choice for challenging substrates.
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and 2-fluoro-5-nitropyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add a base such as sodium hydride (1.1 eq) portion-wise if the nucleophile is a poor one, or a tertiary amine base for more nucleophilic amines.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with a proton source (e.g., water or saturated ammonium chloride).
-
Proceed with a standard aqueous workup and purification.
Figure 2: Decision workflow for selecting a reagent and the subsequent synthetic pathway.
Cost-Benefit Analysis for Drug Development
In a drug development setting, the upfront cost of a reagent is only one component of the overall cost of a synthesis. A more holistic analysis often reveals that a more expensive but more reactive reagent can be more economical in the long run.
-
Process Efficiency: The milder conditions and shorter reaction times associated with this compound can lead to higher throughput and reduced energy costs, which are significant considerations at scale.
-
Substrate Compatibility: The ability to use milder bases and lower temperatures can be enabling for the synthesis of complex molecules with sensitive functional groups that would not be compatible with the harsher conditions required for 2-chloro-5-nitropyridine.
-
Purification Costs: Cleaner reaction profiles with fewer byproducts, often a result of higher reactivity and selectivity, can significantly reduce the cost and complexity of purification. This translates to less solvent waste and lower labor costs.
-
Safety and Handling: While all nitropyridines should be handled with care, the higher temperatures required for reactions with 2-chloro-5-nitropyridine can pose additional safety risks in a manufacturing environment.
Conclusion and Recommendations
This compound occupies a valuable position in the synthetic chemist's toolbox for the preparation of 2-substituted-5-nitropyridines. It offers a significant reactivity advantage over the more economical 2-chloro-5-nitropyridine, allowing for milder and often more efficient reaction conditions. While not as reactive as the premium-priced 2-fluoro-5-nitropyridine, it provides a robust and often more cost-effective solution for a wide range of substrates.
For early-stage research and development where substrate scope and speed are paramount, this compound is an excellent first choice. For large-scale manufacturing, a thorough process-cost analysis should be conducted. However, the benefits in terms of milder conditions, potentially higher yields, and simplified purifications often make this compound the more economical and strategically sound choice in the long run.
References
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- Ambrose Rajkumar, M., Stanly John Xavier, S., Anbarasu, S., Martina Mejeba, X., & Anand Devarajan, P. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1733-1739.
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IndiaMART. (n.d.). 2 Chloro 5 Nitro Pyridine, 99%. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
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Aladdin Scientific. (n.d.). 2-Fluoro-5-nitropyridine, min 98%, 100 grams. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-5-nitropyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(Methylsulfonyl)-5-nitropyridine: A Guide for Laboratory Professionals
The procedures outlined herein are grounded in the principles of laboratory safety and regulatory compliance, designed to empower researchers with the knowledge to manage chemical waste responsibly.
I. Hazard Assessment and Initial Safety Precautions
Before handling 2-(Methylsulfonyl)-5-nitropyridine, a thorough understanding of its potential hazards is paramount. Based on the toxicological data of analogous compounds, it is prudent to treat this chemical as hazardous.[1][2][3]
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][4]
-
Irritation: Can cause skin and serious eye irritation.[1][3][5]
-
Environmental Hazard: As with many nitroaromatic compounds, it may be harmful to aquatic life with long-lasting effects.[2]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or butyl rubber), and safety goggles or a face shield.[1][2][3]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1][6]
II. Spill Management Protocol
Accidental spills require immediate and appropriate action to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[7]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[7]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by a thorough wash with soap and water.[7]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.[7]
Visualizing the Spill Response Workflow
Caption: A flowchart outlining the critical steps for responding to a spill of this compound.
III. Waste Collection and Storage
Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and ensure safe disposal.
Procedure for Waste Accumulation:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][7] The container should be compatible with the chemical.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[7]
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and provide secondary containment to prevent spills.[7] Do not store with incompatible materials such as strong acids or bases.[6]
-
Container Capacity: Do not fill the container beyond 90% of its capacity to allow for expansion.[7]
IV. Final Disposal Procedures
The final disposal of this compound must be conducted in compliance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Recommended Disposal Method:
The standard and most effective method for the disposal of nitroaromatic and sulfonyl-containing compounds is high-temperature incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[7]
Step-by-Step Disposal Protocol:
-
Engage a Licensed Professional: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[7]
-
Documentation: Ensure all necessary waste disposal forms are completed accurately and submitted as required by your institution and the disposal company.
-
Transfer of Custody: Safely transfer the sealed and labeled waste container to the authorized waste management personnel.
Decision Tree for Disposal
Caption: A decision tree illustrating the proper workflow for the disposal of this compound waste.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides relevant information for related compounds, which should be considered for safety and handling protocols.
| Parameter | Guideline | Source(s) |
| Primary Disposal Method | Incineration by a licensed professional waste disposal service. | [7] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat. | [1][2][3] |
| Storage Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [2][6] |
| Spill Containment | Inert absorbent material (e.g., sand, vermiculite). | [7] |
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
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Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
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CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (2012).
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
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Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2-(Methylsulfonyl)-5-nitropyridine
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. When handling potent chemical reagents such as 2-(Methylsulfonyl)-5-nitropyridine (CAS No. 79134-11-5), a nuanced understanding of its properties is paramount to ensuring both personal safety and experimental validity. This guide moves beyond a simple checklist, offering a procedural and intellectual framework for its safe handling, grounded in established safety protocols and a deep understanding of chemical reactivity.
Hazard Identification: Understanding the Compound's Profile
This compound is a compound that requires careful handling due to its classification as a hazardous substance. The primary hazards associated with this chemical are significant irritation to the skin and eyes.[1] Furthermore, compounds with similar structures, specifically nitropyridine derivatives, are often harmful if swallowed or inhaled, and may cause respiratory irritation.[2][3][4][5] It is crucial to operate under the assumption that this compound shares these potential risks.
The causality behind these hazards lies in the chemical's structure. The nitro group (-NO2) and the methylsulfonyl group (-SO2CH3) are strong electron-withdrawing groups, making the pyridine ring electron-deficient and reactive. This reactivity can lead to irritation upon contact with biological tissues.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when working with this compound.[6][7] PPE serves as the most immediate barrier between you and potential exposure.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex.[6] | Provides a robust chemical barrier. Nitrile and neoprene offer superior resistance to a wide range of chemicals compared to latex. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects against accidental splashes that can cause serious eye irritation.[1] |
| Body Protection | A long-sleeved laboratory coat. | Prevents incidental skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6][7] | Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step guide provides a framework for the safe handling of this compound.
Preparation and Handling
-
Work Area Preparation : Always handle this compound in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[6][7] Before starting, ensure the work surface is clean and uncluttered.
-
Donning PPE : Put on all required PPE as outlined in the table above before handling the chemical container.
-
Weighing and Transfer : When weighing the solid compound, do so in a manner that avoids generating dust. Use a spatula for transfers and keep the container closed when not in use.[6]
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Spill Management
Accidents can happen, and a clear spill response plan is crucial.
-
Evacuate and Ventilate : In the event of a spill, immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Contain the Spill : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[7]
-
Collect and Dispose : Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[7] Do not dispose of it in regular trash or down the drain.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection : Collect all chemical waste in a clearly labeled, sealed container.
-
Licensed Disposal : Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[8]
Emergency Procedures: Immediate Actions
In the event of accidental exposure, immediate and correct action can significantly mitigate harm.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If irritation persists, seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][3]
-
Ingestion : If the compound is swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
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-
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
